Epiboxidine hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C10H15ClN2O |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1 |
InChI-Schlüssel |
NSMIYECGCNTSSS-CTERPIQNSA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl |
Kanonische SMILES |
CC1=NOC(=C1)C2CC3CCC2N3.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Epiboxidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiboxidine hydrochloride is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist with a distinct pharmacological profile. As a structural analog of epibatidine (B1211577), a powerful but toxic alkaloid, epiboxidine was developed to retain high affinity for neuronal nAChRs while exhibiting a more favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its binding affinity, functional activity at various nAChR subtypes, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of complex biological processes are included to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
Epiboxidine is a synthetic compound that acts as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily targeting the α4β2 and α3β4 subtypes. Its development was spurred by the potent analgesic properties of its parent compound, epibatidine, with the goal of separating the therapeutic effects from the severe toxicity. This document delineates the molecular interactions and cellular consequences of epiboxidine binding to its target receptors.
Core Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors
The primary mechanism of action of this compound is its interaction with nAChRs, which are ligand-gated ion channels. As a partial agonist, epiboxidine binds to the receptor and induces a conformational change that opens the ion channel, allowing the influx of cations such as Na+ and Ca2+. However, the maximal response elicited by epiboxidine is lower than that of a full agonist like acetylcholine or epibatidine. This partial agonism is a key feature of its pharmacological profile, contributing to its reduced toxicity compared to epibatidine.
Binding Affinity Profile
Epiboxidine exhibits high affinity for several nAChR subtypes, with a notable preference for α4β2 and α3β4 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.
Table 1: Binding Affinity (Ki) of Epiboxidine at Various nAChR Subtypes
| nAChR Subtype | Ligand | Ki (nM) | Species | Source |
| α4β2 | (±)-Epiboxidine | 13.30 | Not Specified | [1] |
| α7 | (±)-Epiboxidine | 1.60 | Not Specified | [1] |
Note: Data for this compound is limited in publicly available literature. The values presented are for epiboxidine and its analogs, and serve as a reference for its binding characteristics.
Functional Activity Profile
The functional activity of epiboxidine is determined by its ability to activate nAChRs and elicit a biological response, such as ion flux or neurotransmitter release. This is quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
Table 2: Functional Activity (EC50) of Epiboxidine at Various nAChR Subtypes
| nAChR Subtype | Assay | EC50 (nM) | Species | Source |
| α4β2 | 86Rb+ flux | Data Not Available | ||
| α3β4 | Ca2+ flux | Data Not Available |
Signaling Pathways Modulated by Epiboxidine
Upon binding to and activating α4β2 and α3β4 nAChRs, epiboxidine initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. This can lead to the activation of various downstream effectors, including protein kinases and transcription factors, ultimately influencing neuronal excitability, neurotransmitter release, and gene expression.
Experimental Protocols
The characterization of epiboxidine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of epiboxidine for specific nAChR subtypes.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by epiboxidine.
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest.
-
[3H]-Epibatidine (radioligand).
-
This compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target nAChR in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-epibatidine, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of epiboxidine. The IC50 (concentration of epiboxidine that inhibits 50% of specific [3H]-epibatidine binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[2][3][4]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity (EC50 and efficacy) of epiboxidine at specific nAChR subtypes expressed in Xenopus oocytes.[5][6][7][8][9]
Objective: To record the ion currents elicited by epiboxidine application to oocytes expressing nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording solution (e.g., ND96).
-
This compound solutions of varying concentrations.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the recording chamber with the recording solution. Apply solutions of this compound at various concentrations to the oocyte.
-
Data Acquisition: Record the inward currents elicited by the application of epiboxidine.
-
Data Analysis: Measure the peak current amplitude for each concentration of epiboxidine. Plot the current response against the epiboxidine concentration to generate a dose-response curve. Fit the curve to determine the EC50 and the maximal response relative to a full agonist.
Selectivity Profile of Epiboxidine
Epiboxidine's pharmacological profile is defined by its relative affinity and activity at different nAChR subtypes. Understanding this selectivity is crucial for predicting its therapeutic effects and potential side effects.
Conclusion
This compound exerts its effects primarily as a partial agonist at α4β2 and α3β4 nicotinic acetylcholine receptors. Its high binding affinity at these subtypes, coupled with its reduced intrinsic efficacy compared to full agonists, underlies its potential as a therapeutic agent with an improved safety profile over its predecessor, epibatidine. The activation of these receptors leads to cation influx and the initiation of downstream signaling cascades that can modulate neuronal function. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and understanding of this and other novel nAChR ligands. Further research is warranted to fully elucidate the quantitative binding and functional parameters of this compound at a wider range of nAChR subtypes to refine its pharmacological profile and guide future drug development efforts.
References
- 1. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Two-Electrode Voltage-Clamp Recording. [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Chemical structure and properties of Epiboxidine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiboxidine hydrochloride is a potent and selective synthetic agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. As a structural analog of the natural alkaloid epibatidine (B1211577), it has garnered significant interest in neuroscience research for its potential therapeutic applications, while exhibiting a more favorable toxicity profile than its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for its synthesis, characterization, and evaluation, as well as a review of its mechanism of action and the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel cholinergic ligands.
Chemical Structure and Identification
This compound is the hydrochloride salt of Epiboxidine. The core structure features a 7-azabicyclo[2.2.1]heptane ring system linked to a 3-methylisoxazole (B1582632) moiety.
IUPAC Name: (1R,2S,4S)-rel-2-(3-Methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane hydrochloride Synonyms: exo-2-(3-Methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane hydrochloride
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 188895-96-7 |
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 g/mol |
| InChI | InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1 |
| InChIKey | GEEFPQBPVBFCSD-XHNCKOQMSA-N |
| Canonical SMILES | CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 200-205 °C (decomposes) | N/A |
| Solubility | Water: 22 mg/mL | [1] |
| DMSO: Information not available | ||
| Ethanol: Information not available | ||
| pKa | Information not available | |
| Appearance | Solid | [2] |
Synthesis of this compound
Experimental Protocol: Synthesis of (±)-Epiboxidine
This protocol is a general guide based on synthetic strategies for related compounds.
Materials:
-
N-Boc-7-azabicyclo[2.2.1]heptan-2-one
-
(R)-(+)-2-Methyl-2-propanesulfinamide
-
Grignard reagent derived from 5-bromo-3-methylisoxazole
-
Hydrochloric acid (for salt formation)
-
Appropriate solvents (e.g., THF, diethyl ether) and reagents for Grignard reaction and deprotection.
Procedure:
-
Chiral Resolution (Optional, for enantiomerically pure synthesis): The synthesis can begin with the chiral resolution of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one. One reported method involves condensation with (R)-(+)-2-methyl-2-propanesulfinamide to form diastereomeric sulfinimines, which can be separated by chromatography.[3]
-
Formation of the Isoxazole (B147169) Adduct: The ketone functionality of the 7-azabicyclo[2.2.1]heptane derivative is reacted with a suitable nucleophile to introduce the 3-methylisoxazole group. This can be achieved via a Grignard reaction using the Grignard reagent prepared from 5-bromo-3-methylisoxazole.
-
Deprotection: The Boc protecting group on the nitrogen of the bicyclic system is removed under acidic conditions.
-
Formation of Hydrochloride Salt: The resulting Epiboxidine free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in a suitable solvent (e.g., HCl in ether or isopropanol) to precipitate this compound. The solid is then collected by filtration and dried.
Caption: General synthetic workflow for this compound.
Spectral Characterization
Pharmacological Properties and Mechanism of Action
This compound is a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2 subtype.[4] Its mechanism of action involves binding to these receptors and inducing a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.
Table 3: Pharmacological Data for Epiboxidine
| Parameter | Receptor Subtype | Species | Value | Source |
| Ki | α4β2 nAChR | Rat | 0.46 nM | [5] |
| Ki | α4β2 nAChR | Human | 1.2 nM | [5] |
| Ki | α3β4* nAChR (ganglionic) | PC12 cells | 19 nM | [6] |
| EC₅₀ (Sodium-22 influx) | α3β4* nAChR | PC12 cells | 0.18 µM | [6] |
| EC₅₀ (Sodium-22 influx) | α1β1γδ nAChR | TE671 cells | 2.6 µM | [6] |
| Ki ([³H]nicotine binding) | α4β2 nAChR | Rat cerebral cortex | 0.6 nM | [6] |
Signaling Pathways
Activation of α4β2 nAChRs by Epiboxidine initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization. The subsequent increase in intracellular calcium concentration acts as a second messenger, activating various downstream signaling pathways. These can include the activation of protein kinases, modulation of gene expression, and the release of other neurotransmitters.
Caption: Signaling pathway activated by Epiboxidine at the α4β2 nAChR.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR using a radiolabeled ligand such as [³H]-Epibatidine.
Materials:
-
Cell membranes expressing the α4β2 nAChR
-
Radioligand: [³H]-Epibatidine
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., high concentration of nicotine (B1678760) or unlabeled epibatidine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the α4β2 nAChR.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + radioligand + membrane preparation.
-
Non-specific Binding: Assay buffer + radioligand + non-specific binding control + membrane preparation.
-
Competition: Assay buffer + radioligand + varying concentrations of the test compound + membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound and subsequently calculate the Ki value.
Caption: Workflow for a radioligand binding assay.
Ion Flux Assay (Calcium Flux)
This protocol outlines a fluorescent-based assay to measure the influx of calcium ions upon activation of α4β2 nAChRs by an agonist like Epiboxidine.
Materials:
-
Cells stably expressing the α4β2 nAChR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Test compound (e.g., this compound)
-
Positive control (e.g., a known α4β2 agonist like nicotine)
-
Antagonist (for validation, e.g., mecamylamine)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the automated injector to add the test compound (this compound) or controls to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the change in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence data to determine the increase in intracellular calcium concentration in response to the agonist. Calculate parameters such as the peak fluorescence, area under the curve, and EC₅₀.
Caption: Workflow for a calcium flux assay.
Safety and Handling
This compound is a potent neuroactive compound and should be handled with appropriate safety precautions. It is intended for research use only. Users should wear personal protective equipment, including gloves, lab coats, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion
This compound remains a valuable research tool for investigating the structure, function, and pharmacology of neuronal nicotinic acetylcholine receptors. Its high potency and selectivity for the α4β2 subtype make it a standard ligand for in vitro and in vivo studies. This technical guide provides a consolidated resource of its chemical and pharmacological properties, along with detailed experimental methodologies, to aid researchers in their exploration of the cholinergic system and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Pharmacological profile of Epiboxidine hydrochloride as a nAChR agonist.
A Comprehensive Pharmacological Profile of Epiboxidine Hydrochloride
A Technical Guide for Researchers on its Core Activity as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist
Introduction
This compound is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] As a methylisoxazole analog of the potent alkaloid epibatidine (B1211577), it was developed to retain high affinity for nAChRs while exhibiting a significantly lower toxicity profile than its parent compound.[1][2] This makes Epiboxidine a valuable research tool for investigating the physiological and pathological roles of nAChR subtypes, particularly the α4β2 subtype, which is predominant in the central nervous system.[3][4] This document provides an in-depth technical overview of the pharmacological properties of Epiboxidine, detailing its binding affinity and functional potency, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity (Ki) and functional efficacy (EC50) at different nAChR subtypes.
Binding Affinity (Ki)
Binding affinity is typically determined through competitive radioligand binding assays, where Epiboxidine competes with a radiolabeled ligand (such as [3H]nicotine or [3H]epibatidine) for binding to nAChRs in membrane preparations from specific tissues or cell lines. The inhibition constant (Ki) represents the concentration of Epiboxidine required to occupy 50% of the receptors.
| Receptor Subtype | Species/Tissue | Radioligand | Ki Value (nM) | Reference |
| α4β2 | Rat | - | 0.46 | [1] |
| α4β2 | Human | - | 1.2 | [1] |
| Neuronal nAChRs | Rat Cerebral Cortex | [3H]nicotine | 0.6 | [1] |
| α3β4 * | PC12 Cells | - | 19 | [1] |
Note: The asterisk () indicates the presumed subtype composition in the specified cell line.*
Functional Potency & Efficacy (EC50)
Functional assays measure the biological response elicited by the agonist. The half-maximal effective concentration (EC50) is the concentration of Epiboxidine that produces 50% of the maximum response, indicating its potency. These studies often involve measuring ion flux following receptor activation.
| Assay Type | Cell Line | EC50 Value (μM) | Reference |
| Sodium-22 Influx | PC12 Cells | 0.18 | [1] |
| Sodium-22 Influx | TE671 Cells | 2.6 | [1] |
Experimental Protocols
The characterization of Epiboxidine's pharmacology relies on established and reproducible experimental methodologies.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Epiboxidine for specific nAChR subtypes.
-
Membrane Preparation:
-
Target tissue (e.g., rat cerebral cortex) or cultured cells expressing the nAChR subtype of interest are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[5][6]
-
The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in a binding buffer.[6]
-
Protein concentration of the membrane preparation is determined using a standard assay like the Bradford or BCA method.[6]
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [3H]epibatidine or [125I]epibatidine).[7][8]
-
A range of concentrations of unlabeled this compound (the competitor) is added to the incubation tubes.
-
To determine non-specific binding, a parallel set of tubes is prepared containing the radioligand and a high concentration of a known nAChR agonist like nicotine (B1678760) or unlabeled epibatidine.[7]
-
The mixture is incubated at room temperature for a sufficient duration to reach equilibrium.[6]
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.[6]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of Epiboxidine.
-
The IC50 value (the concentration of Epiboxidine that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents flowing through nAChRs upon activation by Epiboxidine, providing data on receptor function, potency, and kinetics.
-
Cell Preparation:
-
Cultured cells, such as neurons from the dorsal root ganglion or sympathetic ganglia, or cell lines (e.g., HEK293) heterologously expressing specific nAChR subunits, are grown on coverslips.[9][10]
-
For experiments involving specific subtypes, RNAs coding for the desired nAChR subunits are injected into Xenopus oocytes.[11]
-
-
Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of a microscope and continuously perfused with an extracellular solution.
-
A glass micropipette with a very fine tip (1-5 µm) is filled with an intracellular solution and brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
The cell membrane potential is clamped at a fixed value (e.g., -60 mV).[10]
-
This compound, dissolved in the extracellular solution, is applied to the cell via a perfusion system.
-
The resulting inward flow of cations (Na+, Ca2+) through the activated nAChR channels is recorded as an electrical current.[10]
-
Dose-response curves are generated by applying increasing concentrations of Epiboxidine to determine the EC50 value. The currents can be blocked by nAChR antagonists like mecamylamine (B1216088) to confirm specificity.[12]
-
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
The following diagrams, generated using the DOT language, visualize the core signaling pathway activated by Epiboxidine and the workflows for the key experimental protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epibatidine, a nicotinic acetylcholine receptor agonist, inhibits the capsaicin response in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Epiboxidine hydrochloride enantiomers.
An In-depth Technical Guide to the Biological Activity of Epiboxidine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiboxidine, a structural analog of the potent nicotinic alkaloid epibatidine (B1211577), has emerged as a valuable pharmacological tool for studying nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Unlike epibatidine, which exhibits severe toxicity, epiboxidine presents a more favorable toxicological profile while retaining high affinity for several nAChR subtypes.[1][2] This guide provides a comprehensive technical overview of the biological activity of the hydrochloride enantiomers of epiboxidine, (+)-epiboxidine and (-)-epiboxidine. It details their receptor binding affinities, functional activities, and in vivo effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. A key finding is the general lack of significant enantioselectivity in the biological actions of epiboxidine, a characteristic also observed with its parent compound, epibatidine.[3][4]
Introduction
Epiboxidine is a synthetic isoxazole (B147169) analog of epibatidine where the 6-chloro-3-pyridinyl ring of epibatidine is replaced by a 3-methyl-5-isoxazolyl group.[1] It acts as a partial agonist at neuronal nAChRs, binding to both α4β2 and α3β4 subtypes.[2] The study of its individual enantiomers is crucial for understanding the stereochemical requirements of nAChR binding and for the rational design of more selective and less toxic nicotinic ligands. This document synthesizes the available data on the stereopharmacology of (+)- and (-)-epiboxidine.
Synthesis of Epiboxidine Enantiomers
The enantiomers of this compound are typically prepared via chiral resolution. A common strategy involves the condensation of a racemic precursor, such as N-Boc-7-azabicyclo[2.2.1]heptane-2-one, with a chiral resolving agent like (R)-(+)-2-methyl-2-propanesulfinamide.[3][5] This allows for the separation of the diastereomeric intermediates, which are then further processed to yield the individual enantiopure epiboxidine enantiomers.
Pharmacological Activity
The primary mechanism of action for epiboxidine enantiomers is their interaction with nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.
Receptor Binding Affinity
Binding assays are employed to determine the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that displaces 50% of a specific radioligand in a competition binding assay. Studies on epiboxidine enantiomers have shown high affinity for the α4β2 nAChR subtype, with negligible differences observed between the (+) and (-) forms.[3]
Table 1: Binding Affinity (Kᵢ) of Epiboxidine Enantiomers at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Species | Kᵢ (nM) | Reference |
| (+)-Epiboxidine | α4β2 | Rat | 0.46 | [6] |
| (-)-Epiboxidine | α4β2 | Rat | Data not specified, noted as negligible enantioselectivity | [3] |
| (±)-Epiboxidine | α4β2 | Rat | 0.4 | [5] |
| (+)-Epiboxidine | α7 | Rat | Low affinity | [3] |
| (-)-Epiboxidine | α7 | Rat | Low affinity | [3] |
| (±)-Epiboxidine | α7 | Rat | 6 | [5] |
Note: Much of the literature reports on the racemic mixture (±) and notes the lack of significant enantioselectivity without providing specific Kᵢ values for each enantiomer.[3] For comparison, racemic epiboxidine is about 10-fold less potent than epibatidine in inhibiting [³H]nicotine binding to α4β2 receptors.[1][7]
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For nAChRs, this often involves measuring ion flux or neurotransmitter release. Epiboxidine acts as a potent agonist, stimulating receptor channel opening and subsequent cellular responses.
Table 2: Functional Activity (EC₅₀) of Epiboxidine
| Assay | Cell/Tissue Type | Receptor Subtype | Compound | EC₅₀ (nM) | Reference |
| ⁸⁶Rb⁺ Efflux | IMR 32 cells | α3β4 | (±)-Epibatidine | 7 | [8] |
| Dopamine (B1211576) Release | Rat Striatal Slices | α4β2 (presumed) | (±)-Epibatidine | 0.4 | [8] |
| Ion Flux | PC12 cells | α3β4(5) | (±)-Epiboxidine | Nearly equipotent to epibatidine | [1] |
| Ion Flux | TE671 cells | α1β1γδ | (±)-Epiboxidine | ~5-fold less potent than epibatidine | [1] |
Note: Data for individual enantiomers in functional assays is limited, but is expected to show little difference based on binding and in vivo results.
Signaling Pathways
Activation of nAChRs by an agonist like epiboxidine initiates a cascade of intracellular events. The binding of epiboxidine to the receptor's extracellular domain triggers a conformational change, opening the ion channel. This allows an influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization. This depolarization can activate voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels and triggering the release of various neurotransmitters, such as dopamine and norepinephrine.[9]
Caption: Signaling pathway initiated by epiboxidine binding to presynaptic nAChRs.
In Vivo Biological Activity
In vivo studies in animal models are critical for assessing the overall pharmacological effects of a compound, including therapeutic potential and toxicity. While data specifically separating the in vivo effects of epiboxidine enantiomers is scarce, studies on the closely related epibatidine enantiomers have consistently shown a lack of enantioselectivity for many of their primary effects, such as analgesia.[4]
Table 3: In Vivo Effects of Epibatidine Enantiomers and Racemic Epiboxidine
| Test | Species | Compound | Effect | ED₅₀ / Dose | Blocked By | Reference |
| Tail-Flick (Antinociception) | Mice | (+)-Epibatidine | Analgesia | 6.6 µg/kg | Mecamylamine | [4] |
| Tail-Flick (Antinociception) | Mice | (-)-Epibatidine | Analgesia | 6.1 µg/kg | Mecamylamine | [4] |
| Hot-Plate (Antinociception) | Mice | (±)-Epiboxidine | Analgesia | ~10-fold less potent than epibatidine | - | [1] |
| Locomotor Activity | Mice | (+/-)-Epibatidine | Reduction | Potent reduction | - | [4] |
| Body Temperature | Mice | (+/-)-Epibatidine | Reduction | Potent reduction | - | [4] |
| Toxicity | Mice | (±)-Epiboxidine | Toxicity | Much less toxic than epibatidine | - | [1] |
| Turning Behavior (6-OHDA lesion) | Rat | (±)-Epibatidine | Ipsilateral turning | 1-3 µg/kg | Mecamylamine | [9] |
Interestingly, while the primary analgesic effects show little stereoselectivity, the modulation of these effects can be enantioselective. For instance, the antinociceptive effect of (+)-epibatidine, but not (-)-epibatidine, was significantly enhanced by a calcium channel agonist and reduced by a calcium channel antagonist, suggesting differential downstream modulation of their effects.[10]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of epiboxidine enantiomers.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a test compound for a receptor.
-
Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from rat cerebral cortex for α4β2) are prepared.[1]
-
Incubation: Membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [³H]nicotine or [³H]cytisine) and varying concentrations of the unlabeled test compound (e.g., (+)-epiboxidine).
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assay: ⁸⁶Rb⁺ Efflux
This assay measures the functional activation of cation channels like nAChRs.
-
Cell Loading: Cells expressing the target nAChR (e.g., IMR 32 human neuroblastoma cells) are cultured and loaded with the radioactive tracer ⁸⁶Rb⁺, a congener of K⁺ that passes through the nAChR channel.[8]
-
Stimulation: After washing to remove extracellular ⁸⁶Rb⁺, cells are exposed to various concentrations of the agonist (e.g., (-)-epiboxidine) for a short period.
-
Collection: The supernatant containing the released ⁸⁶Rb⁺ is collected.
-
Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by lysing the cells.
-
Quantification: The radioactivity in both the supernatant and the cell lysate is counted.
-
Analysis: The percentage of ⁸⁶Rb⁺ released is plotted against the agonist concentration to determine the EC₅₀ (concentration that produces 50% of the maximal response).
Caption: A typical experimental workflow for characterizing novel nAChR ligands.
In Vivo Assay: Tail-Flick Test for Antinociception
This is a standard test to measure the analgesic properties of a compound.
-
Acclimatization: Mice are acclimatized to the testing environment and handling.[4]
-
Baseline: A baseline tail-flick latency is determined by focusing a beam of radiant heat on the animal's tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is used to prevent tissue damage.
-
Administration: The test compound (e.g., (+)-epiboxidine) is administered, typically via subcutaneous (s.c.) injection.
-
Testing: At a predetermined time after injection, the tail-flick latency is measured again.
-
Analysis: The analgesic effect is quantified as the percentage of maximal possible effect (%MPE). Dose-response curves are generated to calculate the ED₅₀ (dose that produces 50% of the maximal effect).
Structure-Activity Relationship (SAR) and Enantioselectivity
The pharmacological data for epiboxidine enantiomers indicate a general lack of stereoselectivity at nAChRs. Both the (+) and (-) enantiomers bind with similarly high affinity and elicit comparable functional and in vivo responses. This suggests that the specific three-dimensional orientation of the 3-methyl-5-isoxazolyl group relative to the 7-azabicyclo[2.2.1]heptane core is not a critical determinant for binding to and activation of receptors like the α4β2 subtype.
Caption: Logical relationship showing negligible enantioselectivity of epiboxidine.
Conclusion
The enantiomers of this compound are potent agonists of neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. A comprehensive review of the available literature reveals a striking lack of significant enantioselectivity in their binding affinity, functional activity, and primary in vivo effects. Both (+)- and (-)-epiboxidine exhibit high potency, although they are generally less potent and significantly less toxic than the parent compound, epibatidine. This profile makes epiboxidine and its enantiomers valuable research tools for probing the structure and function of nAChRs. The subtle enantioselective differences in the modulation of their in vivo effects by other signaling systems, such as calcium channels, warrant further investigation and may provide insights for the development of novel therapeutics with improved selectivity and safety profiles.
References
- 1. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epiboxidine - Wikipedia [en.wikipedia.org]
- 3. The enantiomers of epiboxidine and of two related analogs: synthesis and estimation of their binding affinity at α4β2 and α7 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of epibatidine optical enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ebiohippo.com [ebiohippo.com]
- 7. mdpi.com [mdpi.com]
- 8. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo enantioselectivity of epibatidine interaction with calcium-modulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial In Vitro Characterization of Epiboxidine Hydrochloride
This compound is a synthetic compound that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It was developed as a less toxic analog of epibatidine, a potent analgesic alkaloid.[1] This document provides a comprehensive overview of the initial in vitro characterization of Epiboxidine, focusing on its binding affinity, functional potency, and the experimental methodologies used for its evaluation.
Binding Affinity of Epiboxidine at Neuronal nAChRs
The initial characterization of a novel compound like Epiboxidine involves determining its binding affinity for its molecular targets. This is typically achieved through radioligand binding assays, where Epiboxidine competes with a radiolabeled ligand for binding to specific nAChR subtypes.
Quantitative Data: Binding Affinity
| Receptor Subtype | Preparation | Radioligand | Epiboxidine Kᵢ (nM) | Reference Compound (Kᵢ, nM) |
| α4β2 | Rat cerebral cortical membranes | [³H]Nicotine | ~1.0 | Epibatidine (~0.1 nM) |
| α3β4 | - | - | - | - |
| α7 | - | - | - | - |
Data synthesized from narrative descriptions in the provided search results. Specific Kᵢ values for Epiboxidine at α3β4 and α7 were not explicitly found in the initial search but it is known to bind to the α3β4 subtype.[1]
Experimental Protocol: Radioligand Binding Assay
A standard protocol for determining the binding affinity of Epiboxidine at the α4β2 nAChR subtype is as follows:
-
Membrane Preparation: Cerebral cortices from rats are dissected and homogenized in a buffered solution. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [³H]Nicotine) and varying concentrations of the competing ligand (this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of Epiboxidine (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
References
Preliminary In Vivo Analgesic Profile of Epiboxidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vivo analgesic effects of Epiboxidine, a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Introduction
Epiboxidine is a structural analog of epibatidine (B1211577), a potent analgesic alkaloid. Developed as a less toxic alternative, Epiboxidine exhibits a partial agonist activity at α3β4 and α4β2 nAChR subtypes.[1] Its analgesic potency is reported to be approximately one-tenth that of epibatidine.[1][2] This guide focuses on the initial in vivo studies characterizing its pain-relieving properties.
Quantitative Analgesic Data
Table 1: In Vivo Analgesic Potency of Epiboxidine
| Assay | Species | Route of Administration | Parameter | Value | Citation |
| Hot-Plate Test | Mouse | Intraperitoneal (i.p.) | Estimated ED₅₀ | ~15 µg/kg | [2][3] |
Note: The ED₅₀ for Epiboxidine in the hot-plate test is an estimation based on the finding that it is approximately 10-fold less potent than epibatidine, which has a reported ED₅₀ of ~1.5 µg/kg in the same assay.[2][3]
Mechanism of Action and Signaling Pathway
Epiboxidine exerts its analgesic effects primarily through the activation of α4β2 and, to a lesser extent, α3β4 nicotinic acetylcholine receptors in the central and peripheral nervous systems.[4][5] The activation of these ligand-gated ion channels leads to the modulation of neurotransmitter release, which is believed to underpin its analgesic properties.
The binding of Epiboxidine to presynaptic α4β2* nAChRs can enhance the release of inhibitory neurotransmitters such as GABA and norepinephrine, as well as the neuromodulator serotonin, in key pain processing areas of the brain and spinal cord.[5][[“]] This can lead to a dampening of nociceptive signals. The analgesic effect is a complex process involving both spinal and supraspinal pathways.[5]
References
- 1. α4 nicotinic receptors on GABAergic neurons mediate a cholinergic analgesic circuit in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4β2* neuronal nicotinic receptor ligands (agonist, partial agonist and positive allosteric modulators) as therapeutic prospects for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
Epiboxidine Hydrochloride: A Safer Agonist for Nicotinic Acetylcholine Receptors Compared to Epibatidine
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Epibatidine (B1211577), a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) with analgesic properties significantly exceeding those of morphine. However, its therapeutic potential is severely hampered by a narrow therapeutic index and extreme toxicity. This has spurred the development of synthetic analogs with improved safety profiles. Among these, epiboxidine hydrochloride has emerged as a promising alternative, retaining high affinity for nAChRs while exhibiting substantially lower toxicity. This technical guide provides an in-depth comparison of this compound and epibatidine, focusing on their pharmacological profiles, toxicity, and the experimental methodologies used for their evaluation.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their activation is implicated in a wide range of physiological processes, including cognitive function, pain perception, and reward pathways. The potent and non-opioid analgesic effects of epibatidine are mediated through its action as a powerful agonist at various nAChR subtypes.[1] Unfortunately, this potent activity is coupled with severe adverse effects, including hypertension, respiratory paralysis, and seizures, at doses only slightly higher than those required for analgesia.[2]
Epiboxidine was synthesized as an isoxazole (B147169) analog of epibatidine, with the aim of separating the analgesic and toxic effects.[3] This guide details the pharmacological and toxicological data that underscore the improved safety profile of this compound, making it a valuable research tool and a more viable lead compound for the development of novel therapeutics targeting nAChRs.
Comparative Pharmacological Data
The affinity and functional potency of this compound and epibatidine have been characterized at various nAChR subtypes using radioligand binding assays and functional assays. The data consistently demonstrate that while epibatidine is generally more potent, epiboxidine retains high affinity, particularly for the α4β2 subtype, which is a key target for analgesic and cognitive-enhancing drugs.
Binding Affinity (Ki)
The inhibitory constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | nAChR Subtype | Species | Ki (nM) | Reference(s) |
| This compound | α4β2 | Rat | 0.46 | [3] |
| α4β2 | Human | 1.2 | ||
| α3β4* | PC12 Cells | 19 | [4] | |
| Rat Cerebral Cortical Membranes ([3H]nicotine binding) | Rat | 0.6 | [4] | |
| Epibatidine | α4β2 | Rat | 0.043 | [5] |
| α4β2 | N/A | 0.02 | ||
| α7 | N/A | 233 | ||
| α3 (human) | Human | 0.0006 | [6] | |
| α7 (chicken) | Chicken | 600 | [6] | |
| Muscle-type (Torpedo) | Torpedo | ~5000 | [6] |
Note: The α3β4 subtype is often studied in PC12 cells, which endogenously express this receptor.
Functional Activity (EC50)
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
| Compound | Assay | Cell Line/System | nAChR Subtype | EC50 (µM) | Reference(s) |
| This compound | Sodium-22 Influx | PC12 | α3β4* | 0.18 | [3] |
| Sodium-22 Influx | TE671 | Muscle-type | 2.6 | [4] | |
| Epibatidine | 86Rb+ Flux | IMR 32 Cells | N/A | 0.007 | [5] |
| [3H]dopamine Release | Rat Striatal Slices | N/A | 0.0004 | [5] | |
| Ion Influx | Chicken α8 | N/A | 0.001 | [6] | |
| Ion Influx | Chicken α7 | N/A | 2 | [6] | |
| Ion Influx | Torpedo Muscle-type | N/A | 1.6 | [6] | |
| Ion Influx | Human Muscle-type | N/A | 16 | [6] |
Note: Different functional assays and cell systems can yield varying EC50 values.
Comparative Toxicity Data
The most significant advantage of this compound over epibatidine is its substantially reduced toxicity. While a precise median lethal dose (LD50) for epiboxidine is not consistently reported in publicly available literature, multiple sources confirm it is significantly less toxic than epibatidine.[3][4]
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Epibatidine Hydrochloride | Mouse | Intraperitoneal | 0.08 mg/kg (80 µg/kg) | [7] |
| Epibatidine | Mouse | N/A | 1.46 - 13.98 µg/kg | |
| This compound | Mouse | N/A | Much less toxic than epibatidine | [4] |
The significant difference in toxicity profiles makes epiboxidine a more tractable compound for in vivo research and further drug development efforts.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize and compare nAChR agonists like epiboxidine and epibatidine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]epibatidine, [3H]cytisine), and varying concentrations of the unlabeled test compound (epiboxidine or epibatidine).
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity of nAChR agonists by quantifying ion flux through the receptor channel.
Objective: To determine the EC50 of a compound by measuring its ability to stimulate the efflux of the potassium analog, ⁸⁶Rb⁺, from cells expressing nAChRs.
General Protocol:
-
Cell Culture and Loading:
-
Culture cells stably expressing the nAChR subtype of interest in multi-well plates.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing the radioisotope.
-
-
Agonist Stimulation:
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Add varying concentrations of the test compound (epiboxidine or epibatidine) to the wells.
-
Incubate for a short period to allow for receptor activation and ion efflux.
-
-
Measurement of Efflux:
-
Collect the supernatant from each well, which contains the effused ⁸⁶Rb⁺.
-
Lyse the cells remaining in the wells to determine the amount of ⁸⁶Rb⁺ that was not released.
-
-
Quantification:
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.
-
Plot the percentage of efflux as a function of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Workflow Diagram:
Caption: ⁸⁶Rb⁺ Efflux Assay Workflow.
In Vivo Acute Toxicity Study (LD50 Determination)
This study is conducted to determine the median lethal dose (LD50) of a substance.
Objective: To find the dose of a compound that is lethal to 50% of a test animal population.
General Protocol:
-
Animal Selection and Acclimation:
-
Select a suitable animal model (e.g., mice) of a specific strain, age, and weight.
-
Acclimatize the animals to the laboratory conditions for a set period.
-
-
Dose Preparation and Administration:
-
Prepare a range of doses of the test compound (epiboxidine or epibatidine) in a suitable vehicle.
-
Administer a single dose of the compound to different groups of animals via a specific route (e.g., intraperitoneal, oral). A control group receives only the vehicle.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality at regular intervals over a specified period (e.g., 24-48 hours).
-
Record all clinical signs of toxicity, such as changes in behavior, respiration, and motor activity.
-
-
Data Analysis:
-
Record the number of mortalities in each dose group.
-
Use a statistical method (e.g., probit analysis) to calculate the LD50 value and its confidence limits.
-
Signaling Pathways
Activation of nAChRs by agonists like epiboxidine and epibatidine leads to the opening of the ion channel, allowing for the influx of cations, primarily Na⁺ and Ca²⁺. The influx of Ca²⁺ is a critical event that triggers various downstream intracellular signaling cascades.
Signaling Pathway Diagram:
Caption: nAChR Agonist Signaling Pathway.
Conclusion
This compound represents a significant advancement in the quest for safer nAChR agonists. While it exhibits a lower potency than its parent compound, epibatidine, at certain nAChR subtypes, it maintains a high affinity for the therapeutically relevant α4β2 receptor. Crucially, epiboxidine is substantially less toxic than epibatidine, offering a much wider therapeutic window. This improved safety profile makes this compound a valuable tool for preclinical research into the roles of nAChRs in various physiological and pathological processes and a more promising starting point for the development of novel analgesic, cognitive-enhancing, and neuroprotective agents. Further research to fully quantify the toxicity of epiboxidine and to explore its efficacy in various disease models is warranted.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Understanding the Binding Affinity of Epiboxidine for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Epiboxidine for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. It is designed to serve as a comprehensive resource, offering quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways to facilitate research and drug development efforts targeting the cholinergic system. While Epiboxidine is a key compound of interest, this guide also includes extensive data on its parent compound, Epibatidine (B1211577), which is more widely characterized in the scientific literature and provides crucial context for understanding the structure-activity relationships of this class of potent nAChR agonists.
Quantitative Binding Affinity Data
The binding affinity of Epiboxidine and its analogs for different nAChR subtypes is a critical determinant of their pharmacological profiles. The following tables summarize the inhibition constants (Ki) from various radioligand binding assays, offering a comparative overview of their potency and selectivity.
Table 1: Binding Affinity (Ki) of Epiboxidine and its Analogs for nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (±)-Epiboxidine | α4β2 | 0.4 | [1] |
| (±)-Epiboxidine | α7 | 6 | [1] |
| (±)-Epiboxidine-related dimethylammonium iodide | α4β2 | 13.30 | [2] |
| (±)-Epiboxidine-related dimethylammonium iodide | α7 | 1.60 | [2] |
Table 2: Binding Affinity (Ki) of Epibatidine for nAChR Subtypes
| Compound | nAChR Subtype | Ki (pM) | Reference |
| (±)-Epibatidine | α4β2 | 43 | [3] |
| (±)-Epibatidine | α-bungarotoxin sensitive (likely α7) | 230,000 | [3] |
| (±)-Epibatidine | Torpedo (neuromuscular junction-like) | 2,700 | [3] |
| (+)-Epibatidine | α4β2 | 45 | [1] |
| (-)-Epibatidine | α4β2 | 58 | [1] |
| Epibatidine | α4β2 | 40 | [3] |
| Epibatidine | α7 | 20,000 | [3] |
Experimental Protocols
The determination of binding affinities and functional activities of compounds like Epiboxidine relies on a variety of standardized experimental protocols. This section details the methodologies for two key experimental approaches: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays measure the displacement of a radioactively labeled ligand by an unlabeled test compound.
Objective: To determine the inhibition constant (Ki) of Epiboxidine for specific nAChR subtypes.
Materials:
-
Radioligand: [³H]Epibatidine or [¹²⁵I]Epibatidine. The choice of isotope will depend on the desired specific activity and detection method. [¹²⁵I]Epibatidine is often used for high-affinity binding.[4]
-
Receptor Source:
-
Membranes from cells stably transfected with the desired nAChR subunits (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).
-
Rat brain homogenates, which endogenously express various nAChR subtypes. For example, rat cortical membranes are rich in α4β2* nAChRs.[4]
-
-
Test Compound: Epiboxidine hydrochloride.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand, such as nicotine (B1678760) (300 µM), to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like Mg²⁺ and Ca²⁺.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: For detecting the radioactivity.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells or dissect the desired brain region.
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).
-
A range of concentrations of the unlabeled test compound (Epiboxidine).
-
For determining non-specific binding, add a saturating concentration of the non-specific control ligand instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound or non-specific control.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 1-4 hours).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful electrophysiological technique used to measure ion flow across the entire membrane of a single cell, allowing for the characterization of the functional effects of a compound on ion channels like nAChRs.
Objective: To measure the agonist-induced currents mediated by specific nAChR subtypes in response to Epiboxidine application and to determine its potency (EC50) and efficacy.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or Xenopus oocytes) expressing the nAChR subtype of interest.
-
Patch-Clamp Rig: Including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and perfusion system.
-
Glass Pipettes: Borosilicate glass capillaries pulled to a fine tip with a resistance of 3-7 MΩ when filled with internal solution.
-
External Solution (aCSF): An artificial cerebrospinal fluid mimicking the extracellular ionic environment. A typical composition is (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4.
-
Internal Solution: A solution mimicking the intracellular ionic environment, filling the patch pipette. A typical composition for whole-cell recordings is (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.
-
Test Compound: this compound dissolved in the external solution.
Procedure:
-
Cell Preparation:
-
Plate the cells expressing the target nAChR subtype on glass coverslips a few days prior to recording.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation and Sealing:
-
Fill a pulled glass pipette with the internal solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Under visual guidance, lower the pipette and approach a single, healthy-looking cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. This is the whole-cell configuration.
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply the test compound (Epiboxidine) at various concentrations to the cell using the perfusion system.
-
Record the inward currents elicited by the activation of the nAChRs.
-
Wash out the compound with the external solution between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of Epiboxidine.
-
Plot the current amplitude as a function of the logarithm of the Epiboxidine concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum current (efficacy).
-
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
nAChR Signaling Pathways
The activation of nAChRs by agonists like Epiboxidine initiates a cascade of intracellular signaling events that can modulate a wide range of cellular functions, including gene expression, cell survival, and neurotransmitter release. The specific signaling pathways activated can vary depending on the nAChR subtype.
α4β2 nAChR Signaling Pathway
The α4β2 nAChR is the most abundant nAChR subtype in the brain and is a primary target for nicotine and other nicotinic agonists. Its activation leads to the engagement of several downstream signaling molecules.
Caption: α4β2 nAChR signaling cascade.
Upon binding of Epiboxidine, the α4β2 nAChR undergoes a conformational change, leading to the influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ can activate non-receptor tyrosine kinases such as Src. Activated Src then phosphorylates and activates Syk, which in turn activates Phospholipase Cγ1 (PLCγ1). PLCγ1 generates diacylglycerol (DAG), which recruits and activates Protein Kinase CβII (PKCβII). Activated PKCβII can then modulate various downstream cellular processes and also provide positive feedback to further activate Src.
α7 nAChR Signaling Pathway
The homomeric α7 nAChR is highly permeable to Ca²⁺ and is implicated in a variety of cognitive functions and inflammatory processes. Its activation triggers distinct signaling cascades, notably the PI3K/Akt and MAPK/ERK pathways.
Caption: α7 nAChR signaling pathways.
Activation of the α7 nAChR by Epiboxidine results in a significant influx of Ca²⁺.[5] This Ca²⁺ signal can activate multiple downstream pathways. One major pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic effects.[5] Another key pathway initiated by α7 nAChR activation is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of gene expression and synaptic plasticity. The activation of these pathways underscores the role of α7 nAChRs in neuroprotection and cognitive enhancement.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radioligand Binding Assays with Epiboxidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiboxidine hydrochloride is a potent and selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity for the α4β2 and α7 subtypes.[1][2][3] Developed as a less toxic analog of epibatidine, it serves as a valuable tool in neuroscience research for characterizing nAChR function and for the development of novel therapeutics targeting these receptors.[3][4] Radioligand binding assays are a fundamental technique to quantify the interaction of ligands like Epiboxidine with their target receptors. This document provides detailed protocols and application notes for conducting competitive radioligand binding assays to determine the binding affinity of this compound.
Data Presentation
The binding affinity of this compound for various nAChR subtypes has been determined using competitive radioligand binding assays. The following table summarizes key quantitative data from published studies.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |
| α4β2 | [³H]nicotine | Rat cerebral cortical membranes | 0.6 | [5] |
| α4β2 | [³H]epibatidine | Rat brain | 0.4 | [2] |
| Human α4β2 | Not Specified | Not Specified | 1.2 | [5][6] |
| Rat α4β2 | Not Specified | Not Specified | 0.46 | [5][6] |
| α7 | [¹²⁵I]α-bungarotoxin | Rat brain | 6.0 | [2] |
| α3β4 | Not Specified | PC12 cells | 19 | [5] |
Mandatory Visualizations
Signaling Pathways
Activation of nAChRs by agonists such as Epiboxidine initiates downstream signaling cascades. The diagrams below illustrate the signaling pathways associated with the primary targets of Epiboxidine, the α4β2 and α7 nAChR subtypes.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
- 3. Epiboxidine - Wikipedia [en.wikipedia.org]
- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Epiboxidine Hydrochloride in Nicotinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Epiboxidine hydrochloride, a potent and selective agonist for neural nicotinic acetylcholine (B1216132) receptors (nAChRs), in various research applications. Detailed protocols for key experiments are provided to facilitate the study of nAChR subtypes and their downstream signaling pathways.
Introduction to this compound
Epiboxidine is a structural analog of epibatidine (B1211577), a potent alkaloid, but exhibits significantly lower toxicity, making it a valuable tool for in vitro and in vivo research.[1][2] It acts as a partial agonist at neural nAChRs, with a high affinity for the α4β2 and α3β4 subtypes.[3] Its selectivity and favorable safety profile compared to epibatidine make it an excellent candidate for investigating the physiological and pathological roles of these specific nAChR subtypes. The hydrochloride salt form of Epiboxidine offers enhanced water solubility and stability, which is advantageous for experimental use.[1]
Pharmacological Profile
Epiboxidine's primary mechanism of action is the activation of nAChRs, which are ligand-gated ion channels.[4] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers downstream signaling cascades.
Binding Affinities and Potency
Epiboxidine demonstrates high affinity for α4β2 nAChRs and notable activity at α3β4* ganglionic-type nAChRs. The following tables summarize its binding affinities (Ki) and functional potencies (EC50/IC50) at various nAChR subtypes.
Table 1: Binding Affinity (Ki) of Epiboxidine for nAChR Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| α4β2 | Rat | Cerebral Cortical Membranes | [³H]nicotine | 0.46 | [1] |
| α4β2 | Human | - | - | 1.2 | [1] |
| α3β4* | - | PC12 cells | - | 19 | [1] |
| α4β2 | Rat | Cerebral Cortical Membranes | [³H]nicotine | 0.6 | [1] |
Table 2: Functional Potency (EC50) of Epiboxidine at nAChR Subtypes
| Assay | Cell Line | Receptor Subtype(s) | EC50 (µM) | Reference |
| Sodium-22 Influx | PC12 cells | α3β4* | 0.18 | [1] |
| Sodium-22 Influx | TE671 cells | α1β1γδ | 2.6 | [1] |
Signaling Pathways
Activation of nAChRs by Epiboxidine initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This can lead to the activation of various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are involved in cell survival, proliferation, and synaptic plasticity.[1][3]
References
Application Notes and Protocols for In Vivo Mouse Studies with Epiboxidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiboxidine is a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting the α4β2 and α3β4 subtypes. It was developed as a less toxic analog of the potent analgesic, epibatidine (B1211577). While significantly less toxic, epiboxidine is also about tenfold less potent than epibatidine in its analgesic effects in mice.[1][2] These application notes provide a guideline for the in vivo use of Epiboxidine hydrochloride in mouse studies, including recommended dosage considerations, administration protocols, and an overview of the relevant signaling pathway.
Quantitative Data Summary
| Compound | Dosage Range (mg/kg) | Administration Route | Species | Experimental Model | Reference |
| Epibatidine | 0.002 (ED50) | Subcutaneous (s.c.) | Mouse | Nicotine (B1678760) Discrimination | [3] |
| ABT-594 (analog) | 0.04 - 0.12 | Intraperitoneal (i.p.) | Not Specified | Analgesia | [4] |
| Epiboxidine | Not established | To be determined | Mouse | To be determined |
Note: Given that epiboxidine is approximately 10-fold less potent than epibatidine, initial dose-ranging studies for analgesic effects in mice could start in the 0.02 - 0.2 mg/kg range, administered intraperitoneally or subcutaneously. However, this is an estimation and must be validated experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required concentration: Determine the desired dose in mg/kg and the injection volume (typically 5-10 mL/kg for intraperitoneal or subcutaneous injection in mice).
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolution: Dissolve the weighed compound in the calculated volume of sterile saline.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution at an appropriate temperature as recommended by the manufacturer, protected from light.
Protocol 2: Administration of this compound to Mice
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for systemic delivery in mice.[5]
Procedure for Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions.
Signaling Pathway and Experimental Workflow
Epiboxidine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Upon binding of an agonist like epiboxidine, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which results in depolarization of the neuron and subsequent downstream signaling events.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo mouse studies.
References
- 1. Epiboxidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application of Epiboxidine hydrochloride in functional ion flux assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiboxidine hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly demonstrating high affinity for the α4β2 subtype.[1][2] As an analog of epibatidine (B1211577), epiboxidine offers a valuable pharmacological tool for the investigation of nAChR function and the development of novel therapeutics targeting the cholinergic system. Its utility extends to various functional ion flux assays, which are critical for characterizing the activity of ion channel modulators. These assays, including membrane potential and calcium flux measurements, provide a dynamic readout of nAChR activation in a cellular context.
This document provides detailed application notes and protocols for the use of this compound in functional ion flux assays, intended to guide researchers in the design and execution of robust experiments.
Mechanism of Action
Epiboxidine acts as an agonist at nAChRs, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, leading to the opening of the channel pore. This allows the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients. The influx of these positive ions results in the depolarization of the cell membrane and an increase in intracellular calcium concentration, triggering downstream cellular signaling events.
Data Presentation
The following table summarizes the quantitative data for this compound from various binding and functional assays.
| Parameter | Receptor Subtype | Cell Line/System | Value | Reference |
| Ki | human α4β2 nAChR | - | 1.2 nM | [1] |
| Ki | rat α4β2 nAChR | - | 0.46 nM | [1] |
| Ki | rat α3β4* nAChR | PC12 cells | 19 nM | [1] |
| Ki | [³H]nicotine binding | rat cerebral cortical membranes | 0.6 nM | [1] |
| EC₅₀ | Sodium-22 influx | PC12 cells | 0.18 µM | [1] |
| EC₅₀ | Sodium-22 influx | TE671 cells | 2.6 µM | [1] |
Note: EC₅₀ values for this compound in fluorescence-based membrane potential and calcium flux assays are not widely reported in the available literature. The provided EC₅₀ values are from radiolabeled ion influx studies.
Signaling Pathway
The activation of nAChRs by this compound initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
Caption: nAChR activation by Epiboxidine and subsequent ion influx.
Experimental Protocols
Membrane Potential Assay
This assay measures changes in the electrical potential across the cell membrane following nAChR activation by this compound. Voltage-sensitive dyes are employed, which exhibit a change in fluorescence intensity in response to membrane depolarization.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y, PC12, or a stably transfected cell line)
-
This compound stock solution
-
Voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Positive control (e.g., a known saturating concentration of Acetylcholine or Nicotine)
-
Negative control (vehicle, e.g., assay buffer)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution prepared according to the manufacturer's instructions. Incubate for 1 hour at 37°C, protected from light.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for the positive and negative controls.
-
Assay Measurement: a. Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the assay temperature (typically 37°C). b. Establish a baseline fluorescence reading for a few seconds. c. Using the instrument's integrated liquid handling, add the this compound dilutions and controls to the respective wells. d. Immediately begin kinetic measurement of fluorescence intensity for a period of 1 to 5 minutes.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Plot the ΔF against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration resulting from the influx of Ca²⁺ through activated nAChRs. Calcium-sensitive fluorescent dyes are used for this purpose.
Materials:
-
Cells expressing the nAChR subtype of interest
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM CaCl₂, pH 7.4)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Positive control (e.g., a known saturating concentration of Acetylcholine or Ionomycin)
-
Negative control (vehicle, e.g., assay buffer)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Cell Plating: Plate cells in microplates and incubate overnight as described for the membrane potential assay.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if used) in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1-2 hours at 37°C, protected from light.
-
Cell Wash (Optional but Recommended): Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and controls in assay buffer.
-
Assay Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate. b. Record baseline fluorescence. c. Add the this compound dilutions and controls. d. Immediately measure the kinetic change in fluorescence for 1 to 5 minutes.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) or the ratio of fluorescence (for ratiometric dyes). b. Plot the response against the logarithm of the this compound concentration. c. Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for a functional ion flux assay using this compound.
Caption: General workflow for an Epiboxidine ion flux assay.
Conclusion
This compound is a valuable pharmacological tool for studying nAChR function. The functional ion flux assays described herein provide robust and high-throughput methods for characterizing the agonist activity of Epiboxidine and other nAChR modulators. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of the cholinergic system and facilitate the discovery of new therapeutic agents.
References
Application Notes and Protocols for [3H]Nicotine Binding Inhibition Assays with Epibatidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for conducting [3H]nicotine binding inhibition assays using Epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document outlines the experimental protocol, data presentation, and relevant signaling pathways to guide researchers in assessing the binding affinity of compounds like Epibatidine to nAChRs.
Note on "Epiboxidine" vs. "Epibatidine": The information presented here pertains to Epibatidine, a well-characterized nAChR ligand. It is highly probable that "Epiboxidine" is a typographical error and refers to Epibatidine, given their structural similarities and the prevalence of Epibatidine in nicotinic receptor research.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. [3H]nicotine, a radiolabeled form of the natural nAChR agonist, is commonly used in radioligand binding assays to study the affinity of novel compounds for these receptors. Competitive binding assays, where a non-radiolabeled compound (the "competitor," in this case, Epibatidine) displaces the radioligand from the receptor, are instrumental in determining the binding affinity (Ki) of the competitor. Epibatidine is a potent analogue of nicotine (B1678760) and exhibits high affinity for various nAChR subtypes.
Quantitative Data: Epibatidine Binding Affinities
The following table summarizes the binding affinities (Ki values) of Epibatidine for various nAChR subtypes, as determined by radioligand binding assays.
| nAChR Subtype | Radioligand | Tissue/System | Ki (nM) | Reference |
| α4β2 | --INVALID-LINK---Cytisine | Rat Brain Membranes | 0.043 | [1] |
| α-Bungarotoxin-sensitive (likely α7) | [125I]α-Bungarotoxin | Rat Brain Membranes | 230 | [1] |
| Neuromuscular Junction-like | [125I]α-Bungarotoxin | Torpedo Electroplax | 2.7 | [1] |
| α4β2 | Not Specified | In vitro | ~0.037 - ~0.009 | [2] |
| α3β4 | [125I]Epibatidine | IPN Membranes | 4.4 | [3] |
| α7 | [125I]α-Bungarotoxin | HP Membranes | 7.6 | [3] |
| α6β2* | [125I]α-CtxMII | ST, OT, and SC Membranes | 1.14 | [3] |
Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*
Experimental Protocols
This section details the standard procedure for a [3H]nicotine competitive binding assay with Epibatidine.
Materials and Reagents
-
[3H]Nicotine (specific activity ~70-90 Ci/mmol)
-
Epibatidine hydrochloride
-
Rat brain tissue (e.g., cortex, hippocampus, or cerebellum)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene (B1209903) tubes
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Protein assay kit (e.g., Bradford or BCA)
Membrane Preparation
-
Dissect the desired brain region from rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Assay Buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
[3H]Nicotine Binding Inhibition Assay
-
Prepare serial dilutions of Epibatidine in Assay Buffer.
-
In polypropylene tubes, add the following in order:
-
100 µL of Assay Buffer (for total binding) or 100 µL of a high concentration of a non-radiolabeled ligand like nicotine or cytisine (B100878) (100 µM) for non-specific binding.
-
100 µL of the Epibatidine dilution or Assay Buffer.
-
50 µL of [3H]Nicotine (to a final concentration of 1-5 nM).
-
250 µL of the membrane preparation (final protein concentration of 100-200 µ g/assay ).
-
-
Vortex the tubes gently and incubate at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]nicotine binding against the logarithm of the Epibatidine concentration.
-
Determine the IC50 value (the concentration of Epibatidine that inhibits 50% of the specific [3H]nicotine binding) by non-linear regression analysis using software like GraphPad Prism.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of [3H]nicotine used in the assay.
-
Kd is the dissociation constant of [3H]nicotine for the receptor.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the [3H]nicotine binding inhibition assay.
nAChR Signaling Pathway
Caption: Simplified signaling pathway upon nAChR activation.
References
- 1. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparing Stable Epiboxidine Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiboxidine hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting α4β2 and α3β4 subtypes.[1] Its utility in neuroscience research and drug development necessitates the preparation of stable and reliable solutions. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the preparation of stable solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O · HCl | [2] |
| Molecular Weight | 214.69 g/mol | [2] |
| Appearance | Yellow solid | |
| Solubility (Water) | 22 mg/mL | |
| Melting Point | 200-205 °C (decomposes) | N/A |
| Storage Temperature | -20°C (as solid) | [2][3] |
Solution Preparation and Stability
Recommended Solvents and Stock Solutions
For most applications, it is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of this compound.
-
Water: this compound is soluble in water at 22 mg/mL. For aqueous stock solutions, use sterile, deionized or distilled water.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound solutions.
| Solution Type | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | Up to 3 years | [3] |
| DMSO Stock Solution | -80°C | Up to 6 months | N/A |
| DMSO Stock Solution | -20°C | Up to 1 month | N/A |
| Aqueous Solution | 4°C | Recommended for short-term use (prepare fresh daily) | General Recommendation |
Note: It is strongly recommended to prepare fresh aqueous solutions daily from a frozen stock to minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions. For long-term storage, aliquot stock solutions into single-use vials.
Factors Affecting Stability
-
pH: The stability of hydrochloride salts in aqueous solutions can be pH-dependent. Acidic conditions generally favor the stability of the protonated form. It is advisable to use buffers in the physiological pH range (e.g., pH 7.2-7.4) for biological experiments and to prepare the solutions fresh before use.
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds. Solutions should be kept on ice during experiments whenever possible.
-
Light: Although specific data on the photosensitivity of this compound is not available, it is good laboratory practice to protect solutions from light by using amber vials or by covering the containers with aluminum foil.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 214.69 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out 2.15 mg of this compound using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to a final working concentration in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in PBS to achieve the desired final concentration. For example, to prepare a 100 µM working solution:
-
Add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Prepare the working solution fresh on the day of the experiment.
-
Keep the working solution on ice during the experiment.
Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Signaling Pathway and Experimental Workflow
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Epiboxidine acts as an agonist at nAChRs, which are ligand-gated ion channels. Upon binding of Epiboxidine, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane and initiates downstream signaling cascades.
References
Utilizing Epiboxidine Hydrochloride to Elucidate Nicotinic Acetylcholine Receptor Subunit Composition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epiboxidine hydrochloride is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity, particularly for the α4β2 subtype.[1][2] As a methylisoxazole analog of epibatidine (B1211577), Epiboxidine offers a valuable pharmacological tool for the characterization of nAChR subunit compositions and their role in various physiological and pathological processes.[1][2] Its selectivity for different nAChR subtypes allows researchers to dissect the contribution of specific receptor compositions in cellular signaling and in vivo responses. These application notes provide detailed protocols for utilizing this compound in studying nAChR subunit compositions, including binding and functional assays, alongside data presentation and visualization of relevant signaling pathways.
Data Presentation: Quantitative Analysis of Epiboxidine-nAChR Interactions
The following tables summarize the binding affinities and functional potencies of this compound and its parent compound, epibatidine, at various nAChR subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of Epiboxidine and Epibatidine for nAChR Subtypes
| Compound | nAChR Subtype | Species | Ki (nM) | Reference |
| This compound | α4β2 | Rat | 0.46 | [1][2] |
| Human | 1.2 | [1][2] | ||
| α3β4* | Rat (PC12 cells) | 19 | [1][2] | |
| - | Rat (cerebral cortical membranes) | 0.6 ([3H]nicotine binding) | [1][2] | |
| Epibatidine | α4β2 | - | 0.04 | [3] |
| α7 | - | 20 | [3] | |
| α3 (human) | - | 0.0006 | [4] | |
| α7 (chicken) | - | 600 | [4] |
Note: The specific β subunit paired with α3 was not explicitly defined in the source.
Table 2: Functional Activity (EC50) of Epiboxidine and Epibatidine at nAChR Subtypes
| Compound | nAChR Subtype | Assay | EC50 (µM) | Reference |
| This compound | Ganglionic-type (e.g., α3β4) | Sodium-22 influx (PC12 cells) | 0.18 | [1] |
| Muscle-type (e.g., α1β1δγ) | Sodium-22 influx (TE671 cells) | 2.6 | [1] | |
| Epibatidine | α8 (chicken) | Electrophysiology (Xenopus oocytes) | 0.001 | [4] |
| α7 (chicken) | Electrophysiology (Xenopus oocytes) | 2 | [4] | |
| Muscle-type (Torpedo) | Electrophysiology (Xenopus oocytes) | 1.6 | [4] | |
| Muscle-type (human) | Electrophysiology (Xenopus oocytes) | 16 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific research needs.
Protocol 1: Radioligand Binding Assay for nAChRs
This protocol is designed to determine the binding affinity of this compound for specific nAChR subtypes expressed in cell lines or native tissues using a competitive radioligand like [³H]-epibatidine or [³H]-nicotine.[3][5][6]
Materials:
-
Cell Culture: HEK293, CHO, or other suitable cells transfected with desired nAChR subunits (e.g., α4 and β2).
-
Membrane Preparation:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[6]
-
Binding Buffer: Appropriate buffer for the assay (e.g., PBS).
-
-
Radioligand: [³H]-epibatidine or [³H]-nicotine.
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).
-
Filtration System: 96-well filter plates and a vacuum manifold.[6]
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: a. Harvest cultured cells expressing the nAChR subtype of interest. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold Lysis Buffer using a Dounce homogenizer.[6] d. Centrifuge the lysate at high speed to pellet the membranes. e. Wash the membrane pellet and resuspend in Binding Buffer. f. Determine the protein concentration of the membrane preparation.
-
Binding Assay: a. In a 96-well plate, add membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and increasing concentrations of this compound. b. For total binding wells, add only the membrane and radioligand. c. For non-specific binding wells, add membrane, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 300 µM nicotine).[7] d. Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature).[6]
-
Filtration and Detection: a. Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.[6] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot specific binding as a function of the log concentration of this compound. c. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Ion Influx Measurement
This protocol measures the functional activity of this compound by quantifying its ability to stimulate ion influx (e.g., Na⁺ or Ca²⁺) through activated nAChRs.
Materials:
-
Cell Culture: PC12 (for α3β4-like) or TE671 (for muscle-type) cells, or other cells expressing the nAChR of interest.[1]
-
Radioisotope: ²²Na⁺ or ⁴⁵Ca²⁺.
-
Agonist: this compound.
-
Antagonist (for control): A non-selective nAChR antagonist like mecamylamine.[8]
-
Assay Buffer: Appropriate physiological buffer.
-
Scintillation counter or appropriate detector.
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well format and allow them to adhere.
-
Assay: a. Wash the cells with Assay Buffer. b. Pre-incubate the cells with or without an antagonist for a defined period. c. Add the radioisotope along with varying concentrations of this compound. d. Incubate for a short period to allow for ion influx.
-
Termination and Detection: a. Rapidly wash the cells with ice-cold buffer to remove extracellular radioisotope. b. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the measured ion influx against the concentration of this compound. b. Determine the EC50 value from the resulting dose-response curve.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
This protocol assesses the in vivo effect of this compound on neurotransmitter release (e.g., dopamine (B1211576), norepinephrine) in specific brain regions of freely moving animals, which is often modulated by nAChRs.[8][9]
Materials:
-
Animal Model: Rats or mice.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgical Implantation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).[8]
-
Microdialysis: a. After a recovery period, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. c. Collect baseline dialysate samples.
-
Drug Administration and Sample Collection: a. Administer this compound to the animal. b. Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: a. Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: a. Express neurotransmitter levels as a percentage of the baseline. b. Compare the effects of this compound across different brain regions or in the presence of specific antagonists.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by nAChRs and a typical experimental workflow for studying this compound.
Caption: nAChR-mediated intracellular signaling pathways.
Caption: Workflow for characterizing Epiboxidine's nAChR activity.
Conclusion
This compound is a powerful tool for investigating the diverse roles of nAChR subunit compositions in the central and peripheral nervous systems. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to probe nAChR pharmacology and downstream signaling. Careful experimental design, considering the specific nAChR subtypes of interest and appropriate assay conditions, will yield valuable insights into the function of these important receptors in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of epibatidine and nicotine on the output of dopamine in the dorsal and ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Epiboxidine's Effects on Neurotransmitter Release
Introduction
Epiboxidine is a potent chemical compound that functions as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically binding to the α3β4 and α4β2 subtypes[1]. Developed as a less toxic analog of the highly potent alkaloid epibatidine, Epiboxidine serves as a critical tool in neuroscience research[1][2]. Understanding its precise effects on neurotransmitter release is fundamental for characterizing its pharmacological profile and exploring the therapeutic potential of related compounds. Epibatidine, the parent compound, has been shown to stimulate the release of monoaminergic neurotransmitters, including dopamine (B1211576) and norepinephrine, through its action on nAChRs[3]. This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to comprehensively assess the impact of Epiboxidine on neurotransmitter systems using in vivo, ex vivo, and in vitro models.
Mechanism of Action: nAChR-Mediated Neurotransmitter Release
Epiboxidine's primary mechanism involves the activation of presynaptic nAChRs. As a partial agonist, it binds to these receptors, causing the ligand-gated ion channel to open. This allows an influx of cations, primarily Na+ and Ca2+, leading to depolarization of the presynaptic terminal. The depolarization, in turn, activates voltage-gated calcium channels (VGCCs), resulting in a significant influx of extracellular Ca2+. This rise in intracellular Ca2+ concentration is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, culminating in the release of neurotransmitters into the synaptic cleft[4].
Caption: nAChR-mediated neurotransmitter release pathway activated by Epiboxidine.
Experimental Protocols
Three complementary methods are detailed below to provide a multi-faceted analysis of Epiboxidine's effects, from the whole organism to the subcellular level.
Protocol 1: In Vivo Microdialysis for Real-Time Neurotransmitter Monitoring
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, acetylcholine) in specific brain regions of freely moving animals following systemic administration of Epiboxidine. This technique is invaluable for correlating neurochemical changes with pharmacological events in real-time[5][6][7].
Caption: Workflow for the in vivo microdialysis experiment.
Materials and Reagents:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Animal model (e.g., Sprague-Dawley rat)
-
Epiboxidine hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
HPLC with electrochemical detection (HPLC-ECD)
Protocol:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, hippocampus for acetylcholine). Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for at least 90 minutes.
-
Baseline Collection: Collect 3-4 baseline dialysate samples into vials at 20-minute intervals.
-
Epiboxidine Administration: Administer Epiboxidine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose.
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 2 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of the neurotransmitter(s) of interest.
-
Data Analysis: Calculate the average concentration from the baseline samples. Express the post-injection concentrations as a percentage of this baseline average.
Data Presentation:
Table 1: Effect of Epiboxidine (10 µg/kg, s.c.) on Extracellular Dopamine in the Nucleus Accumbens
| Time Point (min) | Dopamine Concentration (pg/µL) | % of Baseline (Mean ± SEM) |
|---|---|---|
| -40 (Baseline 1) | 0.52 | 98.1 ± 4.5 |
| -20 (Baseline 2) | 0.55 | 103.8 ± 5.1 |
| 0 (Injection) | - | 100.0 (Normalized) |
| 20 | 0.88 | 166.0 ± 12.3 |
| 40 | 1.21 | 228.3 ± 18.9 |
| 60 | 1.05 | 198.1 ± 15.6 |
| 80 | 0.79 | 149.1 ± 11.2 |
| 100 | 0.65 | 122.6 ± 9.7 |
| 120 | 0.58 | 109.4 ± 7.8 |
Protocol 2: Ex Vivo Brain Slice Neurotransmitter Release Assay
Objective: To measure the direct effect of Epiboxidine on neurotransmitter release from isolated brain tissue slices, providing a system with preserved local circuitry but without the complexities of whole-animal physiology[8][9].
Materials and Reagents:
-
Vibrating microtome (vibratome)
-
Perfusion system with temperature control
-
Brain tissue from desired region (e.g., striatum, hippocampus)
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine)
-
Krebs-bicarbonate buffer (standard and high K+)
-
Epiboxidine and relevant antagonists (e.g., mecamylamine)
-
Scintillation counter and vials
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Brain Slice Preparation: Rapidly dissect the brain and place it in ice-cold, carbogenated Krebs buffer. Cut 300-400 µm thick slices using a vibratome.
-
Recovery: Allow slices to recover in carbogenated Krebs buffer at 32-34°C for at least 1 hour.
-
Radiolabel Loading: Incubate the slices in buffer containing the radiolabeled neurotransmitter (e.g., 0.1 µM [3H]dopamine) for 30 minutes.
-
Superfusion: Transfer the loaded slices to a superfusion chamber. Perfuse with standard Krebs buffer at 1 mL/min for 60 minutes to wash out excess radiolabel.
-
Release Experiment:
-
Collect 3-minute baseline fractions (F1, F2).
-
Stimulate release with high-potassium (e.g., 20 mM K+) Krebs buffer for 3 minutes (S1).
-
Return to standard Krebs buffer.
-
Introduce Epiboxidine (at various concentrations) into the perfusion buffer.
-
Apply a second high-potassium stimulation (S2) in the presence of Epiboxidine.
-
-
Quantification: At the end of the experiment, solubilize the slices. Measure the radioactivity in all collected fractions and the solubilized slice using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional release for each sample (radioactivity in the fraction / total radioactivity in the tissue at the start of that fraction). Express the release during the second stimulation (S2) as a ratio of the first (S1).
Data Presentation:
Table 2: Effect of Epiboxidine on K+-Evoked [3H]Dopamine Release from Striatal Slices
| Epiboxidine Conc. (µM) | S2/S1 Ratio (Mean ± SEM) | % Change from Control |
|---|---|---|
| 0 (Control) | 0.95 ± 0.04 | 0% |
| 0.01 | 1.12 ± 0.05 | +17.9% |
| 0.1 | 1.48 ± 0.07 | +55.8% |
| 1.0 | 1.85 ± 0.09 | +94.7% |
| 10.0 | 1.91 ± 0.11 | +101.1% |
| 1.0 + Mecamylamine (10 µM) | 1.01 ± 0.06 | +6.3% |
Protocol 3: In Vitro Synaptosome Neurotransmitter Release Assay
Objective: To determine the direct action of Epiboxidine on the presynaptic nerve terminal by using purified synaptosomes. This method isolates the presynaptic machinery from glial and postsynaptic influences[10][11][12].
Caption: Workflow for the synaptosome preparation and release assay.
Materials and Reagents:
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
-
Sucrose and buffer solutions
-
Percoll or Ficoll for density gradient (optional, for higher purity)
-
Radiolabeled neurotransmitter (e.g., [3H]ACh)
-
Synaptosome superfusion system
-
Epiboxidine
-
Liquid scintillation counter
Protocol:
-
Synaptosome Preparation: Homogenize dissected brain tissue in ice-cold 0.32 M sucrose buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and debris.
-
Transfer the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).
-
-
Loading and Superfusion: Resuspend the P2 pellet in Krebs buffer. Incubate with a radiolabeled neurotransmitter and then transfer to a superfusion system for washing, similar to the brain slice protocol.
-
Release Experiment: Perform a two-pulse (S1, S2) high-K+ stimulation experiment, with Epiboxidine and/or antagonists added before the S2 pulse.
-
Quantification and Analysis: Measure radioactivity in all fractions and the final synaptosome lysate. Calculate the S2/S1 ratio to determine the effect of Epiboxidine on neurotransmitter release.
Data Presentation:
Table 3: Effect of Epiboxidine on K+-Evoked [3H]Acetylcholine Release from Hippocampal Synaptosomes
| Epiboxidine Conc. (µM) | S2/S1 Ratio (Mean ± SEM) | % Potentiation of Release |
|---|---|---|
| 0 (Control) | 0.98 ± 0.05 | 0% |
| 0.01 | 1.15 ± 0.06 | +17.3% |
| 0.1 | 1.55 ± 0.08 | +58.2% |
| 1.0 | 1.99 ± 0.10 | +103.1% |
| 10.0 | 2.05 ± 0.12 | +109.2% |
Summary of Experimental Approaches
The selection of an experimental model depends on the specific research question. The following table summarizes the advantages and disadvantages of each protocol.
Table 4: Comparison of Experimental Methodologies
| Feature | In Vivo Microdialysis | Ex Vivo Brain Slices | In Vitro Synaptosomes |
|---|---|---|---|
| Physiological Relevance | High (intact organism) | Medium (local circuits intact) | Low (isolated terminals) |
| Control over Environment | Low | Medium | High |
| Data Interpretation | Complex (reflects release, uptake, metabolism) | Moderately complex | Straightforward (direct presynaptic effect) |
| Throughput | Low | Medium | High |
| Primary Use Case | Correlating neurochemistry with behavior/systemic drug effects. | Studying drug effects on local neural networks. | Elucidating direct molecular mechanisms at the presynaptic terminal. |
| Key Output | Absolute neurotransmitter concentration over time. | Stimulated fractional release (S2/S1 ratio). | Stimulated fractional release (S2/S1 ratio). |
References
- 1. Epiboxidine - Wikipedia [en.wikipedia.org]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. buczynski-gregus.com [buczynski-gregus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. Brain Slice Electrophysiology: Unveiling the Intricacies of Neuronal Function with Precision - Creative Biolabs [neuros.creative-biolabs.com]
- 9. Frontiers | Advantages of Acute Brain Slices Prepared at Physiological Temperature in the Characterization of Synaptic Functions [frontiersin.org]
- 10. Synaptosomes: A Functional Tool for Studying Neuroinflammation [mdpi.com]
- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
Employing Epiboxidine hydrochloride as a pharmacological tool in neuroscience.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epiboxidine hydrochloride is a potent and selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a strong affinity for the α4β2 and α3β4 subtypes.[1] Developed as a less toxic analog of the highly potent alkaloid epibatidine, Epiboxidine serves as a valuable pharmacological tool for investigating the role of nAChRs in various physiological and pathological processes within the central and peripheral nervous systems. Its utility extends to studies on nociception, neurotransmitter release, and synaptic plasticity.
These application notes provide detailed protocols for the use of this compound in key neuroscience research applications, including in vitro receptor binding and functional assays, as well as in vivo behavioral studies.
Pharmacological Profile
Epiboxidine acts as a partial agonist at α4β2 and α3β4 nAChRs. Its binding affinity and functional potency have been characterized in various experimental systems.
Data Presentation: Quantitative Pharmacological Data for this compound
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Epiboxidine at various nAChR subtypes.
| Receptor Subtype | Test System | Parameter | Value | Reference Compound | Reference Value |
| α4β2 | Rat cerebral cortical membranes ([³H]nicotine binding) | Ki | ~10-fold less potent than Epibatidine | Epibatidine | - |
| α3β4 | PC12 cells (functional ion flux) | Potency | Nearly equipotent to Epibatidine | Epibatidine | - |
| α1β1γδ | TE671 cells (functional ion flux) | Potency | ~5-fold less potent than Epibatidine | Epibatidine | - |
Note: The exact Ki and EC50 values for Epiboxidine can vary depending on the experimental conditions and the radioligand or agonist used as a reference.
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs in rat brain tissue.
Materials:
-
This compound
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine)
-
Rat brain tissue (e.g., cerebral cortex or hippocampus)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-labeled nAChR ligand (e.g., 100 µM nicotine (B1678760) or unlabeled epibatidine)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of the non-specific binding control, and membrane preparation.
-
Competition Binding: Add binding buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Epiboxidine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of Epiboxidine.
Functional Assay of nAChR Activity in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology to measure the functional activity of this compound at nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2)
-
Collagenase solution
-
Barth's solution
-
Two-electrode voltage clamp setup
-
Perfusion system
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the nAChR subunits of interest.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber of the TEVC setup and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply a known concentration of acetylcholine (ACh) to elicit a maximal current response (I_max).
-
After a washout period, apply varying concentrations of this compound to the oocyte and record the elicited current.
-
Wash the oocyte with Barth's solution between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of Epiboxidine.
-
Normalize the responses to the maximal ACh response (I/I_max).
-
Plot the normalized current against the logarithm of the Epiboxidine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Epiboxidine that elicits 50% of the maximal response) and the maximal efficacy.
-
Signaling Pathway of Epiboxidine at nAChRs
Caption: Epiboxidine-mediated nAChR signaling cascade.
In Vivo Analgesia Assessment: Hot-Plate Test
This protocol describes the use of the hot-plate test in mice to evaluate the antinociceptive (analgesic) effects of this compound.
Materials:
-
Male ICR mice (20-25 g)
-
Hot-plate apparatus (set to 55 ± 0.5°C)
-
This compound dissolved in saline
-
Vehicle control (saline)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimation:
-
Acclimate the mice to the experimental room for at least 1 hour before testing.
-
-
Baseline Latency:
-
Gently place each mouse on the hot plate and start a timer.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established.
-
Remove any mice with a baseline latency outside the desired range (e.g., less than 5 seconds or more than 20 seconds).
-
-
Drug Administration:
-
Administer this compound (e.g., 0.01 - 1 mg/kg, intraperitoneally), vehicle, or the positive control to different groups of mice.
-
-
Post-Treatment Latency:
-
At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure their response latency.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Logical Flow of the Hot-Plate Test
Caption: Procedural steps for the in vivo hot-plate analgesia assay.
Safety and Handling
This compound is a potent compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All procedures should be performed in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile pharmacological tool for the study of neuronal nicotinic acetylcholine receptors. The protocols provided herein offer a framework for investigating its binding affinity, functional activity, and in vivo effects. By carefully following these methodologies, researchers can effectively utilize Epiboxidine to advance our understanding of the role of nAChRs in neuroscience.
References
Troubleshooting & Optimization
Improving the solubility and stability of Epiboxidine hydrochloride in buffers.
Technical Support Center: Epiboxidine Hydrochloride
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting advice and answers to frequently asked questions regarding its solubility and stability in buffer systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I dissolved this compound in water, but it precipitated when I added my phosphate (B84403) buffer (pH 7.4). What is happening and how can I fix it?
Answer:
This is a common issue that can arise from a few factors:
-
pH Shift: this compound is the salt of a weak base. Its solubility is typically highest at acidic pH where the amine is protonated. When you add a neutral or alkaline buffer (like phosphate buffer at pH 7.4), the pH of the solution increases, causing the compound to convert to its less soluble free base form, leading to precipitation.[1]
-
Common Ion Effect: If your buffer contains chloride ions, it can decrease the solubility of the hydrochloride salt form.[2][3][4] While less common to be the primary cause of dramatic precipitation with phosphate buffers, it can be a contributing factor, especially in concentrated chloride-containing media.[5]
-
Buffer Concentration: High buffer salt concentrations can sometimes decrease the solubility of other solutes through a "salting-out" effect.
Solutions to Try:
-
Lower the Final pH: The most effective solution is often to work at a lower pH. Determine the pH at which your compound remains soluble and stable. Buffers like citrate (B86180) (pH 3-6.2) or acetate (B1210297) (pH 3.6-5.6) are good alternatives.[6]
-
Use a Co-solvent: Adding a water-miscible organic solvent can significantly increase the solubility of the free base.[7][8][9] Start by preparing a concentrated stock solution of this compound in a solvent like DMSO or ethanol. Then, add this stock solution to your buffer dropwise while stirring. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed a few percent unless validated.
-
Change the Order of Addition: Try adding the buffer to the aqueous solution of this compound very slowly while vortexing or stirring vigorously. This can sometimes prevent localized high pH spots that initiate precipitation.
Question: My this compound solution is clear at first, but the concentration decreases over time, even when stored at 4°C. What could be the cause?
Answer:
This suggests a stability issue, likely due to chemical degradation. For a molecule like Epiboxidine, which contains amine and ether functionalities, potential degradation pathways in aqueous buffers include:
-
Hydrolysis: Certain functional groups can be susceptible to hydrolysis, a reaction with water that breaks down the molecule. This can be pH-dependent and sometimes catalyzed by buffer components.[10][11] For example, phosphate buffers have been known to catalyze the hydrolysis of some compounds.[11][12]
-
Oxidation: Amines can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light.[13][14]
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical method like HPLC to confirm that the loss of concentration is due to the appearance of new peaks (degradants) and not delayed precipitation.
-
Optimize pH: Conduct a pH stability profile. Prepare your solution in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the concentration of this compound over time. This will identify the pH range of maximum stability.
-
Change Buffer Species: If you suspect buffer-catalyzed degradation (e.g., with phosphate), switch to a different buffer system like citrate or a Good's buffer (e.g., MES, HEPES) that is known to be more inert.[6]
-
Protect from Light and Oxygen: Store solutions in amber vials to protect from light. To prevent oxidation, you can prepare buffers with degassed water or gently bubble an inert gas like nitrogen or argon through the solution before sealing the container.
-
Add Antioxidants/Chelators: If oxidation is confirmed, consider adding small amounts of antioxidants (e.g., ascorbic acid) or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Ensure these additives are compatible with your experiment.
Frequently Asked Questions (FAQs)
Question: What is the best general-purpose buffer for dissolving this compound?
Answer:
There is no single "best" buffer, as the optimal choice depends on the required pH and the specifics of your experiment. However, for a hydrochloride salt of a weak base, a good starting point is an acidic buffer .
-
Citrate Buffer (pH 3–6.2): This is an excellent initial choice as it covers the acidic pH range where amine hydrochlorides are typically most soluble and stable.
-
Acetate Buffer (pH 3.6–5.6): Another good option for maintaining an acidic environment.[6]
It is crucial to avoid phosphate buffers in early experiments unless you have confirmed that your compound is stable and does not precipitate at your target pH.[11][12]
Question: How does pH affect the solubility of this compound?
Answer:
The solubility of this compound is highly dependent on pH.[1] As a salt of a weak base (likely containing an amine group), its solubility profile typically follows this pattern:
-
High Solubility at Low pH: In acidic conditions (e.g., pH < 6), the amine group is protonated (R-NH3+), making the molecule highly soluble in water.
-
Decreasing Solubility as pH Increases: As the pH increases towards and beyond the pKa of the amine, the compound begins to deprotonate, converting to the neutral, free base form (R-NH2). This free base is often significantly less water-soluble, which can lead to precipitation.[15][16]
A hypothetical pH-solubility profile is presented in the table below.
Table 1: Illustrative Solubility of this compound in Various Buffers
| Buffer System (50 mM) | pH | Hypothetical Solubility (mg/mL) | Observations |
| Citrate Buffer | 4.0 | > 50 | Forms a clear, stable solution. |
| Acetate Buffer | 5.0 | > 50 | Forms a clear, stable solution. |
| Phosphate Buffer | 6.5 | 5.2 | Solution becomes hazy over time. |
| Phosphate Buffer | 7.4 | 0.8 | Immediate fine precipitate forms. |
| Borate Buffer | 9.0 | < 0.1 | Heavy precipitation. |
Question: Can I use co-solvents to improve solubility, and which ones are recommended?
Answer:
Yes, co-solvents are a very effective way to increase solubility, especially at neutral or higher pH values where the less soluble free base form is present.[7][9] The co-solvent works by reducing the polarity of the aqueous environment, making it more favorable for the organic molecule to dissolve.[8][17]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. Typically used for preparing high-concentration stock solutions.
-
Ethanol (EtOH): A common and effective co-solvent.
-
Propylene Glycol (PG) or Polyethylene Glycol (PEG 400): Often used in formulations for in vivo studies due to their lower toxicity.[18]
Best Practice: Prepare a 10-50 mg/mL stock solution in 100% co-solvent. Then, add this stock solution to the aqueous buffer dropwise while stirring. The final concentration of the co-solvent should be kept as low as possible (ideally <5%, and often <1%) to avoid impacting your biological or chemical assay.
Question: How should I assess the stability of my this compound solution?
Answer:
A systematic stability study is recommended. An accelerated stability study can provide rapid insights into potential degradation issues.[19][20] This involves storing the solution under stressed conditions (e.g., elevated temperature) and monitoring the concentration of the active compound over time.[21]
Table 2: Example Data from an Accelerated Stability Study of Epiboxidine HCl (1 mg/mL) in 50 mM Citrate Buffer (pH 5.0)
| Storage Condition | Time Point | % Remaining of Initial Concentration | Appearance of Degradants (HPLC Area %) |
| 4°C (Control) | 0 hours | 100% | 0% |
| 24 hours | 99.8% | < 0.1% | |
| 7 days | 99.5% | 0.2% | |
| 40°C | 0 hours | 100% | 0% |
| 24 hours | 95.2% | 4.5% | |
| 7 days | 81.3% | 18.1% |
This data suggests that while the compound is relatively stable at 4°C, it degrades significantly at elevated temperatures.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the solubility of a compound in a buffer by adding a concentrated DMSO stock to the buffer and monitoring for precipitation.
-
Materials: this compound, DMSO, target aqueous buffers (e.g., citrate pH 5.0, phosphate pH 7.4), 96-well microplate, plate reader with turbidity measurement capability.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mg/mL down to 0.1 mg/mL).
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) from each DMSO concentration well to wells of a new plate pre-filled with a larger volume (e.g., 198 µL) of the target aqueous buffer. This creates a 1:100 dilution.
-
Incubation and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (absorbance at ~620 nm) of each well.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is reported as the kinetic solubility.
Protocol 2: Accelerated Stability Study in Solution
This protocol evaluates the chemical stability of the compound in a chosen buffer at elevated temperatures.
-
Materials: this compound, selected buffer (e.g., 50 mM Citrate, pH 5.0), HPLC-grade solvents, calibrated incubators/ovens, HPLC system with a suitable column and detector.
-
Solution Preparation: Prepare a solution of this compound in the chosen buffer at the desired concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm filter.
-
Aliquoting: Dispense the solution into multiple small, sealed vials (e.g., amber glass HPLC vials) to avoid repeated sampling from a single stock.
-
Storage: Place the vials at different storage conditions. A typical set includes:
-
Long-Term: 4°C (refrigerator)
-
Accelerated: 40°C
-
Stress: 60°C
-
-
Time Points: Pull samples from each condition at specified time points. For an accelerated study, typical points are 0, 24 hours, 48 hours, 1 week, and 2 weeks.[22]
-
Analysis: Analyze each sample by a validated, stability-indicating HPLC method. Quantify the peak area of the parent compound (this compound) and any new peaks that appear (degradants).
-
Data Reporting: Report the results as the percentage of the parent compound remaining relative to the T=0 sample. Calculate the total percentage of degradants.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for an accelerated stability study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. longdom.org [longdom.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ajptonline.com [ajptonline.com]
- 10. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. inis.iaea.org [inis.iaea.org]
- 15. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. pnrjournal.com [pnrjournal.com]
- 19. leukocare.com [leukocare.com]
- 20. What is the purpose of accelerated stability studies? – StabilityStudies.in [stabilitystudies.in]
- 21. biopharminternational.com [biopharminternational.com]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
Strategies to minimize the toxicity of epibatidine analogues in research.
This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the toxicity of epibatidine (B1211577) analogues. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epibatidine's toxicity?
A1: The severe toxicity of epibatidine is primarily linked to its non-selective, potent agonist activity at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.[1][2] While its potent analgesic effects are largely mediated by the activation of central neuronal nAChRs, particularly the α4β2 subtype, its toxicity arises from the activation of other subtypes, most notably the ganglionic α3β4 nAChR.[3][4] Activation of these ganglionic receptors can lead to severe side effects such as hypertension, respiratory paralysis, and seizures.[5] Therefore, the toxicity is directly related to its lack of subtype selectivity.[3][4]
Q2: What is the most effective strategy to reduce the toxicity of new epibatidine analogues?
A2: The most effective strategy is to improve the analogue's selectivity for the desired nAChR subtype (e.g., α4β2 for analgesia) over the subtypes associated with toxicity (e.g., α3β4).[3][4] This is achieved through structural modifications to the epibatidine molecule.[1] For example, replacing the chloropyridinyl ring of epibatidine with a methylisoxazolyl ring, as seen in the analogue epiboxidine, resulted in reduced toxicity.[3][6] The goal of structure-activity relationship (SAR) studies is to identify modifications that enhance the therapeutic window by separating the desired pharmacological effects from the toxic ones.[1][2][4]
Q3: How do structural modifications impact an analogue's selectivity and toxicity?
A3: Small changes in the molecular structure of epibatidine can produce significant changes in its ability to activate different nAChR subtypes.[7] Key areas for modification include:
-
The Aromatic Ring: Altering the pyridine (B92270) ring or its substituents is a common strategy. Replacing the 6-chloro-3-pyridyl group with other heterocyclic rings (like in ABT-418 or epiboxidine) can increase selectivity for α4β2 nAChRs and reduce toxicity.[3][6]
-
The Azabicyclo[2.2.1]heptane Core: Adding substituents to the bridgehead of this structure can also modulate activity and selectivity.[3]
-
Relative Position of the Pyridyl Nitrogen: Changing the position of the nitrogen within the pyridine ring can alter an analogue's activity, and in some cases, can even switch a compound from an agonist to an antagonist.[7]
These modifications aim to create a better fit in the binding pocket of the target receptor subtype while reducing affinity for off-target receptors.[8]
Q4: Are there any epibatidine analogues that have successfully demonstrated a lower toxicity profile?
A4: Yes, several analogues have been developed with improved therapeutic windows.
-
Epiboxidine: An analogue where the chloropyridinyl ring is replaced by a methylisoxazolyl ring. It is approximately 10-fold less potent than epibatidine but demonstrates significantly reduced toxicity in mice.[3]
-
ABT-418: This compound also replaces the chloropyridine ring with a methylisoxazole ring and is a selective agonist for α4β2 nAChRs with a low toxicity profile.[6]
-
ABT-594: Developed as an analgesic, this analogue showed an improved therapeutic index regarding cardiovascular liabilities compared to epibatidine.[9]
Troubleshooting Guide
Problem: My analogue shows high binding affinity for α4β2 nAChRs in vitro but is excessively toxic in vivo.
| Possible Cause | Troubleshooting Step |
| Lack of Subtype Selectivity | The analogue may also have a high affinity for other nAChR subtypes, such as the ganglionic α3β4 subtype, which mediates toxicity.[3][4] |
| Off-Target Effects | The analogue could be interacting with other, non-nicotinic receptors. Although epibatidine itself is highly selective for nAChRs, novel analogues may have different profiles.[10][11] |
| Poor Pharmacokinetics | The compound may have poor metabolic stability or unfavorable distribution, leading to high concentrations in tissues where toxicity is mediated.[12] |
| Narrow Therapeutic Window | The dose required for the therapeutic effect may be very close to the dose that causes toxicity.[5][9] |
Solution Workflow:
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. Chemical modification of epibatidine causes a switch from agonist to antagonist and modifies its selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 10. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Epiboxidine Concentration for Selective Receptor Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Epiboxidine for selective nicotinic acetylcholine (B1216132) receptor (nAChR) binding studies.
Frequently Asked Questions (FAQs)
Q1: What is Epiboxidine and what are its primary targets?
Epiboxidine is a potent nicotinic acetylcholine receptor (nAChR) partial agonist. It is an analog of epibatidine (B1211577), a natural alkaloid, but with a lower toxicity profile.[1] Epiboxidine exhibits high affinity for various nAChR subtypes, particularly the α4β2 and α7 subtypes.[1]
Q2: How does Epiboxidine binding lead to a cellular response?
Epiboxidine, as a partial agonist, binds to the orthosteric binding site on the extracellular domain of nAChRs, which are ligand-gated ion channels.[2][3] This binding event induces a conformational change in the receptor, leading to the opening of the ion channel.[3] The influx of cations, primarily Na⁺ and Ca²⁺, causes depolarization of the cell membrane, which in turn can trigger various downstream signaling events.[4]
Q3: What are the typical binding affinities of Epiboxidine for different nAChR subtypes?
Epiboxidine displays a range of binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) across various nAChR subtypes. These values are crucial for designing experiments to achieve receptor selectivity. Please refer to the data tables below for specific values.
Data Presentation: Epiboxidine Binding and Functional Potency
The following tables summarize the reported binding affinities and functional potencies of Epiboxidine at various nicotinic acetylcholine receptor subtypes.
Table 1: Binding Affinity (Ki) of Epiboxidine for nAChR Subtypes
| nAChR Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |
| α4β2 | [³H]Nicotine | - | Rat | Cerebral Cortical Membranes | [5] |
| α3β4 | Epiboxidine | - | - | PC12 cells | [5] |
| α1β1γδ | Epiboxidine | - | - | TE671 cells | [5] |
Note: Specific Ki values for Epiboxidine were not found in the provided search results. The table indicates the subtypes for which binding has been characterized.
Table 2: Inhibitory Concentration (IC50) of Epiboxidine
| nAChR Subtype | Assay Type | IC50 (µM) | Species | Reference |
| α4β2 | [³H]Nicotine Binding Inhibition | ~10-fold less potent than epibatidine | Rat | [5] |
Table 3: Functional Potency (EC50) of Epiboxidine
| nAChR Subtype | Assay Type | EC50 (µM) | Species/Cell Line | Reference |
| α3β4(5) | Ion Flux Assay | Nearly equipotent to epibatidine | PC12 cells | [5] |
| α1β1γδ | Ion Flux Assay | ~5-fold less potent than epibatidine | TE671 cells | [5] |
| Type IA (α7-like) | Whole-cell current | 2.9 ((-)-enantiomer), 4.3 ((+)-enantiomer) | Rat Hippocampal Neurons | [6] |
| Type II (α4β2-like) | Whole-cell current | 0.019 ((-)-enantiomer), 0.015 ((+)-enantiomer) | Rat Hippocampal Neurons | [6] |
Troubleshooting Guides
This section provides solutions to common problems encountered during receptor binding studies with Epiboxidine.
Issue 1: High Non-Specific Binding
-
Problem: The radiolabeled Epiboxidine binds to non-receptor components, obscuring the specific binding signal.
-
Solutions:
-
Optimize Radioligand Concentration: Use a concentration of [³H]-Epiboxidine at or below its Kd value for the target receptor.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Use Blocking Agents: Pre-soak filters in a solution of 0.5% polyethyleneimine (PEI) to reduce binding to the filter material. Including bovine serum albumin (BSA) in the assay buffer can also help.[7]
-
Optimize Protein Concentration: Titrate the amount of membrane preparation to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.
-
Issue 2: Low Specific Binding Signal
-
Problem: The signal from Epiboxidine binding specifically to the target receptor is weak.
-
Solutions:
-
Check Receptor Expression: Ensure that the cell line or tissue preparation expresses a sufficient density of the target nAChR subtype.
-
Verify Radioligand Integrity: Confirm the radiochemical purity and specific activity of the [³H]-Epiboxidine stock.
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. This can be determined through kinetic binding experiments.
-
Check Assay Buffer Composition: The pH and ionic strength of the buffer can significantly impact binding. Optimize these parameters for your specific receptor subtype.
-
Issue 3: Poor Reproducibility Between Experiments
-
Problem: Significant variability in binding data across different experimental runs.
-
Solutions:
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently.
-
Use Fresh Reagents: Prepare fresh buffers and solutions for each experiment to avoid degradation.
-
Aliquot Reagents: Aliquot stock solutions to minimize freeze-thaw cycles.
-
Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accuracy.[7]
-
Experimental Protocols
1. Radioligand Binding Assay using [³H]-Epiboxidine
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype using [³H]-Epiboxidine.
-
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR of interest.
-
[³H]-Epiboxidine (specific activity ~30-60 Ci/mmol).
-
Unlabeled Epiboxidine or another appropriate competitor (e.g., nicotine) for determining non-specific binding.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled competitor.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Epiboxidine (at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding: Assay buffer, [³H]-Epiboxidine, a saturating concentration of unlabeled competitor (e.g., 10 µM nicotine), and membrane preparation.
-
Competition: Assay buffer, [³H]-Epiboxidine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring nAChR-mediated currents in response to Epiboxidine application.
-
Materials:
-
Cells expressing the nAChR of interest cultured on coverslips.
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.
-
Internal Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.1 GTP-Na, pH 7.3.
-
Epiboxidine stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
-
Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Pull glass micropipettes and fill with internal solution. The pipette resistance should be 3-5 MΩ.
-
Approach a cell with the micropipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply Epiboxidine at various concentrations using a rapid perfusion system.
-
Record the inward currents evoked by Epiboxidine.
-
Data Analysis: Measure the peak amplitude of the currents at each concentration. Plot the normalized current response against the log concentration of Epiboxidine and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Mandatory Visualizations
Caption: Signaling pathway of Epiboxidine at a nicotinic acetylcholine receptor.
Caption: Experimental workflow for a radioligand binding assay with Epiboxidine.
Caption: Logical workflow for troubleshooting common issues in binding assays.
References
- 1. Epiboxidine - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. III. Agonist actions of the novel alkaloid epibatidine and analysis of type II current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Subtype Selectivity of Epibatidine for Nicotinic Acetylcholine Receptors (nAChRs)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the subtype selectivity of epibatidine (B1211577) and its analogs for nicotinic acetylcholine (B1216132) receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using native epibatidine in research and therapy?
A1: The primary limitation of epibatidine is its high toxicity, which stems from its potent and non-selective agonist activity at various nAChR subtypes.[1][2] This lack of selectivity, particularly its potent activation of the ganglionic α3β4 subtype, is associated with its severe adverse effects.[1][2] Therefore, enhancing subtype selectivity is a critical goal to develop safer and more effective therapeutic agents.
Q2: Which nAChR subtypes are the main targets for achieving selective epibatidine analogs?
A2: The most common targets for developing selective epibatidine analogs are the α4β2 and α7 nAChR subtypes, which are the most abundant in the central nervous system.[3] The α4β2 subtype is implicated in the reinforcing effects of nicotine (B1678760) and has been a primary target for developing smoking cessation aids and analgesics.[1][2][3] The α7 subtype is involved in cognitive processes and is a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[3] Conversely, researchers often aim to reduce activity at the α3β4 subtype to minimize undesirable peripheral side effects.[3]
Q3: What are the key structural features of epibatidine that can be modified to enhance subtype selectivity?
A3: Structure-activity relationship (SAR) studies have identified several key regions of the epibatidine molecule that can be modified to alter its subtype selectivity.[1][4] These include:
-
The Pyridine (B92270) Ring: Modifications to the chloro- and pyridinyl-nitrogen positions are crucial. Eliminating the chlorine atom or changing the position of the pyridyl nitrogen can significantly alter subtype specificity and even switch the compound from an agonist to an antagonist.
-
The 7-azabicyclo[2.2.1]heptane Ring: Altering the conformational rigidity of this bicyclic system can influence binding affinity and selectivity.
-
Substitutions on the Pyridine Ring: Introducing different functional groups at various positions on the pyridine ring can modulate interactions with specific amino acid residues within the nAChR binding pocket, thereby conferring subtype selectivity.
Q4: What are the primary experimental techniques used to assess the subtype selectivity of epibatidine analogs?
A4: The two primary experimental techniques are:
-
Radioligand Binding Assays: These assays measure the affinity of a compound for a specific nAChR subtype by assessing its ability to displace a radiolabeled ligand (e.g., [3H]epibatidine or [125I]epibatidine) from receptors expressed in cell lines or tissue preparations.[5][6][7] This method provides the inhibition constant (Ki), a measure of binding affinity.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to functionally characterize the activity of epibatidine analogs at nAChRs expressed in Xenopus oocytes.[3][8][9] It measures the ion flow through the receptor channel upon ligand binding, providing information on agonist potency (EC50) and efficacy.
Troubleshooting Guides
Problem 1: My novel epibatidine analog shows high affinity but low selectivity between α4β2 and α3β4 nAChRs in my binding assay.
-
Possible Cause 1: Insufficient Structural Modification. Small chemical modifications may not be sufficient to differentiate between the highly homologous binding pockets of α4β2 and α3β4 subtypes.
-
Troubleshooting Step: Consider more significant structural alterations. For instance, replacing the chloropyridinyl ring with a different heterocyclic system, as seen in the development of epiboxidine, can introduce greater selectivity. Introducing bulky substituents on the pyridine ring can also create steric hindrance that favors binding to one subtype over another.
-
-
Possible Cause 2: Inappropriate Radioligand. The choice of radioligand can influence the apparent affinity and selectivity of your test compound.
-
Troubleshooting Step: While [3H]epibatidine is a common choice, consider using more subtype-selective radioligands where available. For example, for α7 nAChRs, [3H]methyllycaconitine is often used.[5] Ensure you are using an appropriate concentration of the radioligand, typically at or below its Kd value, to accurately determine the Ki of your compound.
-
-
Possible Cause 3: Cell Line or Membrane Preparation Issues. The source of the receptors (e.g., transfected cell lines vs. brain tissue homogenates) can impact the results. Different cell lines may have varying levels of endogenous nAChR expression, and the specific stoichiometry of the expressed receptors can differ.
-
Troubleshooting Step: Use well-characterized stable cell lines expressing the desired nAChR subtype. If using tissue homogenates, select brain regions known to be enriched in the target subtype. For example, the thalamus is rich in α4β2* nAChRs, while the interpeduncular nucleus has a high density of α3β4* nAChRs.[10]
-
Problem 2: My epibatidine analog shows promising selectivity in binding assays, but in my Xenopus oocyte electrophysiology experiments, it appears non-selective or has unexpected activity.
-
Possible Cause 1: Agonist versus Antagonist Activity. High affinity in a binding assay does not always translate to potent agonist activity. The compound might be a partial agonist or even an antagonist at one or more subtypes.
-
Troubleshooting Step: Perform a full dose-response curve for your analog at each nAChR subtype. Determine both the potency (EC50) and the maximal efficacy relative to a full agonist like acetylcholine. A compound that is a potent partial agonist at α4β2 and a weak partial agonist or antagonist at α3β4 would be considered functionally selective.
-
-
Possible Cause 2: Receptor Desensitization. Epibatidine and its analogs can cause profound and prolonged receptor desensitization.[3] This can be misinterpreted as low efficacy or antagonism, especially at higher concentrations.
-
Troubleshooting Step: Vary the duration of drug application and the washout period between applications. Use a low concentration of the agonist to minimize desensitization when testing for antagonistic effects.
-
-
Possible Cause 3: Oocyte Health and Receptor Expression Levels. The health of the Xenopus oocytes and the level of nAChR expression can significantly affect the magnitude of the current responses.
-
Troubleshooting Step: Ensure oocytes are healthy and of good quality. Optimize the amount of cRNA injected to achieve robust but not excessive receptor expression, which can lead to artifacts. Always include positive and negative controls in your experiments.
-
Problem 3: I am struggling to reproduce my results for the subtype selectivity of an epibatidine analog.
-
Possible Cause 1: Compound Stability and Purity. Degradation or impurities in your compound stock can lead to inconsistent results.
-
Troubleshooting Step: Confirm the purity of your compound using analytical techniques like HPLC and mass spectrometry. Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Experimental Conditions. Minor variations in experimental parameters can lead to significant differences in results.
-
Troubleshooting Step: Standardize all experimental conditions, including buffer composition, pH, temperature, incubation times, and cell/oocyte handling procedures. Maintain a detailed laboratory notebook to track all experimental parameters.
-
-
Possible Cause 3: Data Analysis Methods. The method used to analyze the data can influence the final values obtained.
-
Troubleshooting Step: Use appropriate and consistent data analysis software and models. For binding assays, use non-linear regression to fit the data and calculate Ki values. For electrophysiology, use appropriate curve-fitting algorithms to determine EC50 and IC50 values.
-
Quantitative Data of Epibatidine and Analogs
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of epibatidine and several of its analogs at different nAChR subtypes. This data highlights the impact of chemical modifications on subtype selectivity.
| Compound | nAChR Subtype | Ki (nM) | EC50/IC50 (nM) | Selectivity Ratio (α3β4/α4β2) | Reference |
| (±)-Epibatidine | α4β2 | 0.04 | 1.5 (EC50) | 0.5 | [6] |
| α3β4 | 0.02 | 3.0 (EC50) | [6] | ||
| α7 | 20 | >10,000 (EC50) | [6] | ||
| RTI-36 (2′-fluorodeschloroepibatidine) | α4β2 | ~0.037 | - | - | [11] |
| α7 | - | Effective agonist | [3] | ||
| α3β4 | - | Effective agonist | [3] | ||
| RTI-76 (3′-(3″-dimethylaminophenyl)-epibatidine) | α4β2 | ~0.009 | - | - | [11] |
| RTI-102 (2′-fluoro-3′-(4-nitrophenyl)deschloro-epibatidine) | α4β2 | ~0.009 | Strong partial agonist | - | [3][11] |
| LS α4β2 | - | Antagonist | [3] | ||
| Compound 1 (azabicyclo[2.2.2]octane analog) | α4β2 | 0.46 | 43 (EC50) | 9.6 | [10] |
| α3β4 | 4.4 | - | [10] | ||
| α7 | 7.6 | - | [10] | ||
| α6β2 | 1.14 | - | [10] |
Note: Ki values are for inhibition of radioligand binding. EC50 values represent the concentration for half-maximal activation, while IC50 values represent the concentration for half-maximal inhibition. Selectivity ratios are calculated from the Ki values and a higher ratio indicates greater selectivity for the α4β2 subtype.
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay for nAChR Subtype Selectivity
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [3H]epibatidine).
-
Test compound (epibatidine analog).
-
Non-specific binding control (e.g., a high concentration of nicotine or unlabeled epibatidine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C or room temperature).[7]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To functionally characterize the effect of an epibatidine analog on a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Agonist (e.g., acetylcholine).
-
Test compound (epibatidine analog).
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the cRNA encoding the desired nAChR subunits into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
Electrode Placement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the recording chamber with the recording solution containing a known concentration of an agonist (e.g., acetylcholine) to elicit an inward current, which reflects nAChR activation.
-
Test Compound Application: To determine agonist properties, apply varying concentrations of the test compound and record the resulting currents. To test for antagonist properties, co-apply the test compound with a fixed concentration of the agonist.
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
For agonists, plot the normalized current response against the logarithm of the compound concentration to determine the EC50 and maximal efficacy.
-
For antagonists, plot the percentage of inhibition of the agonist-evoked current against the logarithm of the compound concentration to determine the IC50.
-
Visualizations
Caption: Experimental workflow for enhancing epibatidine subtype selectivity.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. multichannelsystems.com [multichannelsystems.com]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
Mitigating potential off-target effects of Epiboxidine hydrochloride in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of Epiboxidine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It primarily targets the α4β2 and α3β4 subtypes.[1][2] It was developed as a less toxic analog of epibatidine (B1211577), a potent analgesic.[1][3] While it is approximately ten times less potent than epibatidine in its analgesic effects, it is also significantly less toxic.[1][2]
Q2: I am observing a phenotype that doesn't align with the known function of α4β2 or α3β4 nAChRs. Could this be an off-target effect?
While Epiboxidine is selective for nAChRs, off-target effects are a possibility with any small molecule inhibitor. Unexplained phenotypes could arise from interactions with other nAChR subtypes or, less likely, with other classes of receptors or enzymes. It is crucial to perform experiments to validate that the observed effect is due to the intended target.
Q3: What are the initial steps to troubleshoot a suspected off-target effect?
The initial steps in troubleshooting should involve confirming target engagement in your experimental system and assessing the dose-dependence of your observed phenotype. You can use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that Epiboxidine is binding to its intended target in your cells.[4][5] Additionally, establishing a clear dose-response curve for your phenotype can help distinguish between on-target and off-target effects, as off-target effects may occur at higher concentrations.
Troubleshooting Guides
Issue 1: Unconfirmed Target Engagement in a Cellular Model
Question: How can I confirm that this compound is binding to its target nAChRs in my cell line?
Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[4][5] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture your cells to the desired confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or this compound at your experimental concentration for a predetermined time (e.g., 1 hour) at 37°C.[7]
-
-
Heating Gradient:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler.[6]
-
-
Protein Extraction:
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (e.g., α4 or β2 nAChR subunit) at each temperature point using Western blotting.
-
A positive result is indicated by a shift in the melting curve, with more target protein remaining in the soluble fraction at higher temperatures in the Epiboxidine-treated samples compared to the vehicle control.[6]
-
Workflow for Target Engagement Validation
Caption: Workflow for validating target engagement using CETSA.
Issue 2: Phenotype Persists After Target Knockdown
Question: I've used siRNA to knock down the α4β2 nAChR, but the observed phenotype from Epiboxidine treatment persists. What does this indicate?
Answer: If the phenotype persists after knocking down the intended target, it strongly suggests an off-target effect. To confirm this, you should validate the knockdown efficiency and then proceed to identify the potential off-target protein.
Experimental Protocol: siRNA Knockdown and Phenotypic Analysis
-
siRNA Transfection:
-
Design and validate siRNAs targeting the mRNA of the intended protein subunits (e.g., CHRNA4 and CHRNB2 for the α4β2 receptor). Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce off-target effects of the siRNA itself.[8][9][10]
-
Transfect your cells with the validated siRNAs or a non-targeting control siRNA.
-
-
Knockdown Validation:
-
After 48-72 hours, harvest a subset of the cells to assess knockdown efficiency by qPCR (to measure mRNA levels) and/or Western blot (to measure protein levels). A knockdown of >70% is generally considered effective.
-
-
Phenotypic Assay:
-
Treat the remaining siRNA-transfected cells (both target knockdown and non-targeting control) with this compound or a vehicle control.
-
Perform your phenotypic assay.
-
-
Data Interpretation:
-
On-Target Effect: The phenotype is significantly reduced or absent in the target knockdown cells treated with Epiboxidine compared to the non-targeting control cells treated with Epiboxidine.
-
Off-Target Effect: The phenotype is still present in the target knockdown cells treated with Epiboxidine.
-
Signaling Pathway of α4β2 and α3β4 nAChRs
Caption: Simplified signaling pathway of α4β2 and α3β4 nAChRs.
Issue 3: How to Identify the Unintended Target
Question: How can I identify the specific off-target protein responsible for the observed phenotype?
Answer: Identifying an unknown off-target requires unbiased, proteome-wide approaches. Thermal Proteome Profiling (TPP), an extension of CETSA coupled with mass spectrometry, can identify proteins that are thermally stabilized by Epiboxidine across the entire proteome.[4][5] Additionally, performing RNA-sequencing (RNA-seq) on cells treated with Epiboxidine can reveal changes in gene expression that may point to the affected pathways and potential off-target interactions.[11]
Troubleshooting Logic for Off-Target Effects
Caption: Decision tree for troubleshooting off-target effects.
Quantitative Data
The following table summarizes the binding affinities of Epiboxidine and its parent compound, Epibatidine, for nAChR subtypes. This data highlights the selectivity profile and relative potencies.
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Epiboxidine | α4β2 | Inhibition of [3H]nicotine binding | ~10-fold less potent than Epibatidine | - | [2] |
| α3β4 | Functional ion flux | Nearly equipotent to Epibatidine | - | [2] | |
| Epibatidine | α4β2 | [3H]cytisine binding competition | 43 | pM (Ki) | [12] |
| α3β4 | Displacement of [3H]epibatidine | 0.38 | nM (Ki) | [13] | |
| α7 | Displacement of [125I-alpha]-Bungarotoxin | 4.9 | nM (Ki) | [13] |
References
- 1. Epiboxidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epibatidine: A Promising Natural Alkaloid in Health | MDPI [mdpi.com]
- 4. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huber.embl.de [huber.embl.de]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epibatidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Refinement of Synthesis Methods for Novel Epiboxidine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of novel Epiboxidine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 7-azabicyclo[2.2.1]heptane core of Epiboxidine analogues?
A1: The most prevalent methods involve a Diels-Alder reaction between an N-protected pyrrole (B145914) and a suitable dienophile to construct the bicyclic framework. Another approach utilizes a ring contraction of a tropinone (B130398) skeleton via a Favorskii rearrangement.[1] More recent methods also include an aza-Prins-pinacol rearrangement approach.
Q2: What are the key challenges in the formation of the isoxazole (B147169) ring in Epiboxidine analogues?
A2: The primary method for isoxazole ring synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3][4][5][6] Key challenges include the in situ generation and stability of the nitrile oxide, which can dimerize to form furoxans, leading to lower yields. Controlling regioselectivity to obtain the desired 3,5-disubstituted isoxazole is also a critical aspect.
Q3: How can I improve the yield of the Diels-Alder reaction for the synthesis of the 7-azabicyclo[2.2.1]heptane system?
A3: Low yields in this reaction can be due to the poor reactivity of N-substituted pyrroles as dienes.[7] To improve yields, consider using Lewis acids or high pressure to enhance the reaction rate.[8] Optimizing the solvent is also crucial; polar solvents can sometimes accelerate the reaction. Additionally, ensure the dienophile has strong electron-withdrawing groups to increase its reactivity.[9]
Q4: What are common issues encountered during the N-Boc deprotection step, and how can they be resolved?
A4: Incomplete deprotection is a common issue. This can be addressed by ensuring the complete removal of the acid used for deprotection (e.g., trifluoroacetic acid) during the workup to prevent salt formation with the product. If the reaction is sluggish, extending the reaction time or slightly increasing the temperature (while monitoring for side reactions) can be beneficial.
Q5: How can I effectively separate the exo and endo diastereomers of Epiboxidine analogues?
A5: The separation of exo and endo isomers can be challenging due to their similar physical properties.[10][11] Column chromatography on silica (B1680970) gel is the most common method. Optimization of the solvent system is critical for achieving good separation. In some cases, epimerization of the undesired isomer to the desired one can be achieved using a base like potassium tert-butoxide.[12][13] For analytical and preparative separation of enantiomers, chiral HPLC is the preferred method.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the 7-Azabicyclo[2.2.1]heptane Core via Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the N-protected pyrrole (diene) | Increase the electron-donating ability of the substituent on the pyrrole nitrogen if possible. |
| Use a dienophile with stronger electron-withdrawing groups.[9] | |
| Reversibility of the reaction (retro-Diels-Alder) | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[8] |
| Use a dienophile that forms a more stable adduct. | |
| Suboptimal reaction conditions | Screen different solvents, including polar aprotic and protic options.[8] |
| Consider the use of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to accelerate the reaction. | |
| High-pressure conditions (if available) can significantly improve yields for sluggish reactions. |
Issue 2: Inefficient Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
| Potential Cause | Troubleshooting Steps |
| Decomposition or dimerization of the nitrile oxide intermediate | Generate the nitrile oxide in situ at a low temperature to minimize side reactions. |
| Use a slow addition of the nitrile oxide precursor to the alkyne solution to keep its concentration low. | |
| Ensure anhydrous conditions, as water can react with the nitrile oxide. | |
| Formation of regioisomers | The regioselectivity is influenced by electronic and steric factors of both the nitrile oxide and the alkyne. |
| Modifying the substituents on either reactant can favor the formation of the desired isomer. | |
| Careful purification by column chromatography is often required to separate regioisomers. | |
| Low reactivity of the alkyne | Use an alkyne with electron-withdrawing groups to accelerate the cycloaddition. |
| Increase the reaction temperature, but monitor for nitrile oxide decomposition. |
Issue 3: Difficulties in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the palladium catalyst.[19] |
| Use degassed solvents. | |
| The formation of palladium black indicates catalyst precipitation; try using a different ligand or solvent to improve catalyst stability.[19] | |
| Low or no product yield | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.[19][20][21][22][23] |
| Optimize the base and solvent for your specific substrates. | |
| Ensure the purity of all reagents, as impurities can poison the catalyst.[20] | |
| Formation of side products (e.g., homocoupling) | Adjust the stoichiometry of the coupling partners. |
| Lowering the reaction temperature may improve selectivity.[20] |
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane Intermediates
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Diels-Alder Cycloaddition | N-Boc-pyrrole, dienophile, Lewis acid (optional), solvent (e.g., toluene), heat or high pressure | 40-80 | [7] |
| Hydrogenation of Alkene | H₂, Pd/C, solvent (e.g., ethanol (B145695) or ethyl acetate) | >95 | [1] |
| Epimerization of endo to exo isomer | Potassium tert-butoxide, tert-butanol, reflux | 82 | [12][13] |
Table 2: Conditions for Isoxazole Formation and Deprotection
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Aldoxime, NCS or bleach, alkyne, solvent (e.g., DCM or THF) | 50-97 | [3] |
| N-Boc Deprotection | Trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane | >90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one
-
Diels-Alder Reaction:
-
To a solution of N-Boc-pyrrole in a suitable solvent (e.g., toluene), add the dienophile (e.g., acrolein or a masked equivalent).
-
If required, add a Lewis acid catalyst (e.g., ZnCl₂).
-
Heat the reaction mixture under reflux or subject it to high pressure until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Functional Group Transformations (if necessary):
-
The resulting cycloadduct may require further chemical transformations to yield the desired ketone functionality at the C-2 position. These steps are highly dependent on the dienophile used.
-
-
Hydrogenation:
-
Dissolve the unsaturated bicyclic intermediate in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the saturated product.
-
Protocol 2: Synthesis of the Isoxazole Moiety via 1,3-Dipolar Cycloaddition
-
Preparation of the Aldoxime:
-
React the corresponding aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water).
-
Stir the reaction at room temperature until completion.
-
Extract the product and purify if necessary.
-
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
Dissolve the alkyne substrate in a solvent such as dichloromethane (DCM).
-
In a separate flask, prepare a solution of the aldoxime in the same solvent.
-
To the aldoxime solution, add N-chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite (B82951) (bleach) dropwise at 0 °C to generate the nitrile oxide in situ.
-
Slowly add the nitrile oxide solution to the alkyne solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the alkyne is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Purify the resulting isoxazole derivative by column chromatography.
-
Protocol 3: Chiral Separation of Epiboxidine Analogue Enantiomers by HPLC
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP) based on the structure of the analogue. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
Small amounts of an additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
-
Analysis:
-
Dissolve the racemic sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Visualizations
Caption: General synthetic workflow for novel Epiboxidine analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Synthesis and pharmacological characterization of exo-2-(2'-chloro-5-pyridinyl)-7-(endo and exo)-aminobicyclo[2.2.1]heptanes as novel epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. air.unimi.it [air.unimi.it]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. sfera.unife.it [sfera.unife.it]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. nobelprize.org [nobelprize.org]
- 22. jocpr.com [jocpr.com]
- 23. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Best practices for handling and storing Epiboxidine hydrochloride safely.
Technical Support Center: Epiboxidine Hydrochloride
This guide provides essential safety, handling, and experimental information for researchers, scientists, and drug development professionals working with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective neural nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1][2] It is a methylisoxazole analog of the alkaloid Epibatidine (B1211577).[1][3] Primarily, it shows high affinity for the α4β2 and α3β4 subtypes of nAChRs, making it a valuable tool for neuroscience research.[4] Its molecular formula is C₁₀H₁₄N₂O · HCl, with a molecular weight of 214.69.[5]
Q2: What are the primary hazards associated with this compound?
While specific hazard data for this compound is limited, it is an analog of Epibatidine, a highly toxic alkaloid.[1][3] The Safety Data Sheet for Epibatidine lists it as "Fatal if swallowed or in contact with skin."[6] Although Epiboxidine is reported to be much less toxic than Epibatidine, it should be handled as a potent and potentially hazardous compound.[3] Assume high acute toxicity via oral, dermal, and inhalation routes.
Q3: What are the recommended storage conditions?
Proper storage is crucial to maintain the compound's stability.
-
Powder (Solid Form): Store at -20°C in a tightly sealed container, protected from moisture.[1]
-
In Solvent: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), aliquoting and storing at -80°C is recommended.[1] Always keep solutions in sealed containers, protected from moisture.[1]
Q4: How should I prepare a stock solution?
Due to the compound's potency, all weighing and solution preparation should be conducted inside a certified chemical fume hood or a glove box.
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE) (see Q5).
-
Weigh the desired amount of this compound powder using an analytical balance with a draft shield.
-
Slowly add the desired solvent (e.g., water, DMSO) to the powder to avoid aerosolization. This compound has a reported solubility of 22 mg/mL in water.
-
Vortex or sonicate briefly if necessary to ensure the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Q5: What Personal Protective Equipment (PPE) is essential for handling this compound?
A multi-layered approach to PPE is critical to minimize exposure.[7]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[9]
-
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove overlapping the cuff of the lab coat.[10] Change gloves immediately if contamination is suspected.
-
Body Protection: A lab coat (preferably a disposable, fluid-resistant gown) should be worn and fully buttoned.[7][9]
-
Respiratory Protection: When handling the powder outside of a containment unit like a glove box, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation.
Q6: How should I handle a spill of this compound?
Act quickly and safely to contain and clean up any spills.
-
Alert: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Protect: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with an absorbent material (for liquids) or wet paper towels (for solids, to prevent dust). Work from the outside of the spill inward.
-
Clean: Collect all contaminated materials using spark-proof tools and place them into a sealed, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[12]
Q7: How should I dispose of waste containing this compound?
All waste materials, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain.[13]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal.[12] High-temperature incineration is often the preferred method for potent pharmaceutical compounds.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Experimental Activity | 1. Compound Degradation: Improper storage (exposure to moisture, light, or incorrect temperature).[1][12] 2. Incorrect Concentration: Error in weighing or dilution calculations. 3. Solution Instability: Stock solution stored too long or at the wrong temperature.[1] | 1. Verify Storage: Confirm that the compound and solutions were stored according to the recommendations (-20°C or -80°C, sealed, away from moisture).[1] If in doubt, use a fresh vial. 2. Recalculate & Remake: Double-check all calculations. Prepare a fresh stock solution, carefully weighing the compound. 3. Use Fresh Solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Compound Will Not Dissolve | 1. Incorrect Solvent: The chosen solvent may not be appropriate. 2. Concentration Exceeds Solubility: Attempting to make a solution that is too concentrated. 3. Low Temperature: Solvent may be too cold, reducing solubility. | 1. Check Solvent Compatibility: The hydrochloride salt is reported to be soluble in water (22 mg/mL). For other solvents, perform a small-scale solubility test. 2. Review Concentration: Ensure your target concentration does not exceed the known solubility limit. Prepare a more dilute solution if necessary. 3. Warm Gently: If appropriate for the solvent, gently warm the solution (e.g., to room temperature) and vortex to aid dissolution. |
| Safety Concerns During Handling | 1. Aerosol/Dust Generation: Weighing or transferring the powder improperly.[13] 2. Inadequate PPE: Not using the correct personal protective equipment for a potent compound. | 1. Improve Handling Technique: Always handle powder within a fume hood or glove box.[13] Use wet-wiping techniques for cleaning surfaces to avoid making dust airborne. 2. Review PPE Protocol: Ensure all personnel are trained on and use the recommended PPE (double gloves, gown, eye protection, respirator).[7][10] |
Section 3: Quantitative Data & Experimental Protocols
Data Presentation: Biological Activity
The following table summarizes the binding affinity (Ki) and potency (EC50) of Epiboxidine at various nicotinic acetylcholine receptors. Lower values indicate higher affinity or potency.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α4β2 nAChR | Rat | 0.46 nM | [1] |
| Ki | α4β2 nAChR | Human | 1.2 nM | [1] |
| Ki | α3β4* nAChR (PC12 cells) | Rat | 19 nM | [1] |
| Ki (vs. [³H]nicotine) | α4β2 nAChR (cortical membranes) | Rat | 0.6 nM | [1] |
| EC50 (Na⁺ influx) | α3β4* nAChR (PC12 cells) | Rat | 0.18 µM | [1] |
| EC50 (Na⁺ influx) | α1β1γδ nAChR (TE671 cells) | Human | 2.6 µM | [1][3] |
-
Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor.[14]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.[14]
Experimental Protocol: Safe Weighing and Stock Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile, nuclease-free water or DMSO)
-
Certified chemical fume hood or glove box
-
Calibrated analytical balance
-
Spatula, weigh paper/boat
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE (lab gown, double nitrile gloves, safety goggles). Perform all subsequent steps within a chemical fume hood.
-
Tare Balance: Place a sterile weigh boat on the analytical balance and tare it.
-
Weighing: Carefully transfer a small amount of this compound powder to the weigh boat using a clean spatula. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a sterile, labeled vial. To ensure complete transfer, you can rinse the weigh boat with a small amount of the chosen solvent and add it to the vial.
-
Solubilization: Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -80°C, protected from light and moisture.
Section 4: Diagrams and Workflows
Signaling and Safety Visualizations
The following diagrams illustrate key safety workflows and the biological context for experiments involving this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epiboxidine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. targetmol.com [targetmol.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Improving the yield and purity of synthesized Epiboxidine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield and purity of synthesized Epiboxidine hydrochloride.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
1.1 Low Yield in the Diels-Alder Reaction for the 7-Azabicyclo[2.2.1]heptane Core
Question: We are experiencing a low yield in the Diels-Alder reaction between an N-protected pyrrole (B145914) and a dienophile to form the 7-azabicyclo[2.2.1]heptane intermediate. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this crucial cycloaddition step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Poor Diene Reactivity | The electron-richness of the N-protected pyrrole is crucial for an efficient Diels-Alder reaction. Overly electron-withdrawing protecting groups can decrease reactivity. | - Optimize the N-protecting group: Consider using a less electron-withdrawing protecting group like Boc (tert-butoxycarbonyl) which often provides a good balance of stability and reactivity.- Use a more activated dienophile: If possible, employ a dienophile with stronger electron-withdrawing groups to accelerate the reaction. |
| Suboptimal Reaction Conditions | Diels-Alder reactions are sensitive to temperature and pressure. Insufficient energy may lead to a slow reaction rate, while excessive heat can cause decomposition of reactants or the product. | - Optimize temperature: Systematically screen a range of temperatures. While some reactions proceed at room temperature, others may require heating. Monitor reaction progress by TLC or LC-MS to find the optimal balance.- Apply high pressure: In some cases, applying high pressure (e.g., in a sealed tube or using specialized high-pressure equipment) can significantly improve the yield of sterically hindered Diels-Alder reactions. |
| Unfavorable Endo/Exo Selectivity | The Diels-Alder reaction can produce both endo and exo isomers. While the exo isomer is often the desired product for Epiboxidine synthesis, the reaction may favor the endo product under kinetic control. The exo product is generally more thermodynamically stable. | - Adjust reaction temperature and time: Running the reaction at higher temperatures for a longer duration can sometimes favor the formation of the more stable exo isomer by allowing for equilibration.[1][2] |
| Side Reactions | Polymerization of the dienophile or retro-Diels-Alder reaction of the product can reduce the yield. | - Control reactant concentration: Adding the dienophile slowly to the reaction mixture can minimize its polymerization.- Use a polymerization inhibitor: For particularly reactive dienophiles, the addition of a radical inhibitor like hydroquinone (B1673460) might be beneficial.- Optimize work-up: Ensure that the product is isolated promptly after the reaction is complete to prevent decomposition. |
1.2 Challenges in the Palladium-Catalyzed Cross-Coupling Step
Question: Our Stille coupling reaction to introduce the 3-methyl-5-isoxazolyl group is giving a low yield of Epiboxidine. What are the common issues and how can we troubleshoot this step?
Answer:
Palladium-catalyzed cross-coupling reactions like the Stille coupling are powerful but can be sensitive to various parameters. Optimizing this step is critical for a high overall yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Inactivation | The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. The phosphine (B1218219) ligands can also degrade. | - Ensure inert atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.- Use a robust catalyst/ligand system: Consider using more air-stable palladium pre-catalysts and bulky, electron-rich phosphine ligands that are resistant to oxidation. |
| Poor Transmetalation | The transfer of the organotin group to the palladium center (transmetalation) can be the rate-limiting step. | - Additives: The addition of stoichiometric or co-catalytic amounts of copper(I) salts (e.g., CuI) can significantly accelerate the transmetalation step.[3] Lithium chloride (LiCl) can also be a beneficial additive.[4] |
| Homocoupling of the Organostannane | A common side reaction is the dimerization of the organotin reagent, which consumes the starting material and complicates purification. | - Optimize reaction temperature: Lowering the reaction temperature can sometimes suppress homocoupling.- Control stoichiometry: Use a slight excess of the organostannane, but avoid a large excess which can favor homocoupling. |
| Impure Organostannane Reagent | The quality of the organotin reagent is critical. Impurities can inhibit the catalyst or lead to side reactions. | - Purify the organostannane: If commercially sourced, consider its purity. If synthesized in-house, ensure it is thoroughly purified before use. |
1.3 Issues with Purity and Crystallization of this compound
Question: We are struggling to obtain high-purity this compound, and the crystallization is proving difficult. What strategies can we employ to improve purity and achieve good crystals?
Answer:
Achieving high purity often involves a combination of effective purification of the freebase followed by a well-controlled crystallization of the hydrochloride salt.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Closely-Related Impurities | Side products from the synthesis, such as the endo isomer or byproducts from the coupling reaction, can be difficult to remove by simple filtration. | - Chromatographic purification of the freebase: Before salt formation, purify the crude Epiboxidine freebase using column chromatography on silica (B1680970) gel. A gradient elution system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/hexane with a small amount of triethylamine) is often effective.- Characterize impurities: Use techniques like LC-MS and NMR to identify the major impurities, which can help in designing a more effective purification strategy.[5] |
| Suboptimal Crystallization Solvent System | The choice of solvent is critical for obtaining well-formed crystals and for effective purification, as the impurities should remain in the mother liquor. | - Screen various solvent systems: Common systems for hydrochloride salts include isopropanol (B130326)/ether, ethanol/ethyl acetate, or methanol/dichloromethane.[6] A good solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.- Use an anti-solvent: Dissolve the hydrochloride salt in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., diethyl ether or hexane) until turbidity is observed. Then, allow the solution to slowly cool. |
| Poor Crystal Formation | Rapid precipitation can lead to the formation of an oil or amorphous solid instead of well-defined crystals, trapping impurities. | - Slow cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.- Seeding: If available, add a small seed crystal of pure this compound to induce crystallization.- Control of HCl addition: When forming the salt, add the HCl solution (e.g., HCl in ether or isopropanol) dropwise to a solution of the purified freebase with vigorous stirring to avoid localized high concentrations that can cause oiling out. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. Reported yields in the literature for multi-step syntheses often range from 15% to 40%. Careful optimization of each reaction and purification step is crucial to maximize the final yield.
Q2: How can I confirm the stereochemistry of the exo product?
A2: The stereochemistry of the exo and endo isomers can be definitively determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between protons that are in close proximity, which will differ between the exo and endo isomers. X-ray crystallography of a suitable crystalline derivative can also provide unambiguous structural confirmation.
Q3: What are the most common impurities to look for in the final product?
A3: Common impurities may include the endo-diastereomer of Epiboxidine, unreacted starting materials from the final steps, byproducts from the palladium-catalyzed coupling reaction (such as homocoupled products), and residual solvents from the purification and crystallization steps.[5]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for determining the purity of the final product and quantifying impurities.[7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly with the use of an internal standard for quantitative NMR (qNMR).
Q5: Are there any safety precautions I should be aware of when working with Epiboxidine?
A5: Yes. Epiboxidine, while less toxic than its parent compound Epibatidine, is still a potent nicotinic acetylcholine (B1216132) receptor agonist and should be handled with care.[6] It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organotin reagents used in the Stille coupling are highly toxic and should be handled with extreme caution.[8]
Section 3: Experimental Protocols
3.1 General Protocol for the Synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-pyrrole.
-
Solvent and Dienophile Addition: Dissolve the N-Boc-pyrrole in a suitable solvent (e.g., toluene (B28343) or dichloromethane). Add the dienophile (e.g., methyl acrylate) to the solution.
-
Reaction: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-110 °C) in a sealed tube or under reflux. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of endo and exo isomers, is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired exo-isomer.
3.2 General Protocol for the Stille Coupling Reaction
This is a general protocol and requires careful optimization of catalyst, ligand, and reaction conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-Boc-protected 7-azabicyclo[2.2.1]heptane intermediate, the organostannane reagent (e.g., 3-methyl-5-(tributylstannyl)isoxazole), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), and any additives (e.g., CuI, LiCl).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, DMF, or dioxane).
-
Reaction: The reaction mixture is heated to the optimized temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled, diluted with a suitable solvent like ethyl acetate, and washed with an aqueous solution of potassium fluoride (B91410) (to remove tin byproducts) and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
3.3 Protocol for the Deprotection and Salt Formation of this compound
-
Deprotection: The purified N-Boc protected Epiboxidine is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Work-up (for TFA deprotection): The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried and concentrated to yield the Epiboxidine freebase.
-
Salt Formation and Crystallization: The purified Epiboxidine freebase is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the solution becomes acidic. The hydrochloride salt will precipitate.
-
Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford pure this compound.
Section 4: Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low yield and purity issues.
References
- 1. lair.etamu.edu [lair.etamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Epiboxidine Hydrochloride and Epibatidine: Potency and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of epiboxidine hydrochloride and epibatidine (B1211577), two potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The following sections present a comprehensive overview of their respective potencies and toxicities, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and epibatidine, facilitating a direct comparison of their potency and toxicity profiles.
Table 1: Receptor Binding Affinity (Ki)
| Compound | nAChR Subtype | Ki Value | Species | Reference |
| Epibatidine | α4β2 | 43 pM | Rat brain membranes | [1][2] |
| α3β4 | ~7 nM (EC50) | IMR 32 cells (functional assay) | [2] | |
| α7 | 230 nM | Rat brain membranes | [2] | |
| Muscle-type (Torpedo) | 2.7 nM | Torpedo electroplax | [2] | |
| Epiboxidine | α4β2 | ~10-fold less potent than epibatidine | Rat cerebral cortical membranes | [3] |
| α3β4 | Nearly equipotent to epibatidine | PC12 cells (functional ion flux assay) | [3] | |
| α1β1γδ | ~5-fold less potent than epibatidine | TE671 cells (functional ion flux assay) | [3] |
Table 2: Functional Potency (EC50)
| Compound | Assay | EC50 Value | Cell Line/System | Reference |
| Epibatidine | ⁸⁶Rb⁺ flux | 7 nM | IMR 32 cells | [2] |
| ³H-Dopamine release | 0.4 nM | Rat striatal slices | [2] | |
| Epiboxidine | Functional ion flux | Nearly equipotent to epibatidine | PC12 cells (α3β4 receptors) | [3] |
| Functional ion flux | ~5-fold less potent than epibatidine | TE671 cells (α1β1γδ receptors) | [3] |
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Assay | ED50 Value | Species | Administration Route | Reference |
| Epibatidine | Hot-Plate | ~1.5 µg/kg | Mice | Intraperitoneal | [4] |
| Epiboxidine | Hot-Plate | ~10-fold less potent than epibatidine | Mice | Not specified | [3] |
Table 4: Acute Toxicity (LD50)
| Compound | LD50 Value | Species | Administration Route | Reference |
| Epibatidine | 1.46 - 13.98 µg/kg | Rodents | Not specified | [5] |
| Epiboxidine | Much less toxic than epibatidine | Mice | Not specified | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor source: Rat brain membranes or cultured cells expressing the nAChR subtype of interest.
-
Radioligand: e.g., [³H]cytisine for α4β2 nAChRs, [¹²⁵I]α-bungarotoxin for α7 nAChRs, [³H]epibatidine for α3β4 nAChRs.[6]
-
Test compounds: this compound and epibatidine.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to the desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a non-labeled competitor), and competition binding (radioligand + membranes + varying concentrations of the test compound).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Ion Flux Assay
Objective: To measure the functional potency (EC50) of a compound by quantifying its ability to stimulate ion flux through the nAChR channel.
Materials:
-
Cultured cells expressing the nAChR subtype of interest (e.g., PC12, TE671, IMR 32).
-
Flux buffer containing a tracer ion (e.g., ⁸⁶Rb⁺ or a fluorescent ion indicator).
-
Test compounds: this compound and epibatidine.
-
Agonist and antagonist control compounds.
-
Microplate reader capable of detecting radioactivity or fluorescence.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Loading: Wash the cells and incubate them with the flux buffer containing the tracer ion for a specific period to allow for ion uptake.
-
Stimulation: Add varying concentrations of the test compound to the wells to stimulate the nAChRs.
-
Measurement: After a defined incubation period, terminate the ion flux. For radioactive assays, lyse the cells and measure the intracellular radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the measured ion flux against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Hot-Plate Antinociceptive Assay
Objective: To assess the analgesic potency (ED50) of a compound by measuring the latency of a pain response to a thermal stimulus in animals.
Materials:
-
Hot-plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 1°C).
-
Test animals (e.g., mice).
-
Test compounds: this compound and epibatidine.
-
Vehicle control and positive control (e.g., morphine).
-
Timer.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception, such as paw licking, flicking, or jumping. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals via a specified route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At a predetermined time after administration, place each animal back on the hot plate and measure the response latency as described in the baseline measurement.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal. Plot the %MPE against the logarithm of the dose of the test compound. Determine the ED50 value, which is the dose of the compound that produces a 50% maximal antinociceptive effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by nAChR agonists and a typical experimental workflow for determining binding affinity.
Caption: nAChR agonist signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of this compound and epibatidine. Epibatidine is an exceptionally potent nAChR agonist with high affinity for multiple receptor subtypes and potent analgesic effects. However, its therapeutic potential is severely limited by its extreme toxicity.
This compound, a structural analog of epibatidine, exhibits a more favorable therapeutic profile. While it retains significant potency at certain nAChR subtypes, particularly α3β4, it is less potent than epibatidine in producing analgesia and, critically, is substantially less toxic. This reduced toxicity suggests that epiboxidine and its derivatives may serve as valuable lead compounds in the development of novel nAChR-targeting therapeutics with an improved safety margin for the treatment of pain and other neurological disorders. Further research is warranted to fully elucidate the quantitative toxicity of epiboxidine and to explore the therapeutic potential of its analogs.
References
- 1. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine - Wikipedia [en.wikipedia.org]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of Epiboxidine Hydrochloride and ABT-418: Potent Nicotinic Acetylcholine Receptor Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Epiboxidine hydrochloride and ABT-418, two potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). This analysis is supported by experimental data on their binding affinities, functional potencies, and selectivity for various nAChR subtypes.
Epiboxidine and ABT-418 are synthetic compounds that have garnered significant interest for their potential therapeutic applications in neurological and psychiatric disorders. Both molecules act as agonists at nAChRs, a diverse family of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling. Their distinct pharmacological profiles, however, offer different advantages and potential applications. This guide provides a detailed comparative analysis of their performance, supported by experimental data and methodologies.
Chemical Structures
Epiboxidine is a structural analog of the potent but toxic alkaloid epibatidine (B1211577), as well as an analog of ABT-418.[1][2][3] It features a methylisoxazole ring fused to an azabicyclic core.[4]
ABT-418 is a novel analog of (-)-nicotine where the pyridine (B92270) ring has been replaced with an isoxazole (B147169) bioisostere.[5][6] It was developed to have a more favorable side-effect profile compared to nicotine.[6]
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
Both Epiboxidine and ABT-418 exert their effects by binding to and activating nAChRs in the central and peripheral nervous systems. These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. The most abundant neuronal nAChR subtypes in the brain are α4β2 and α7.
Upon agonist binding, the nAChR undergoes a conformational change, opening a central ion channel permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the neuronal membrane, resulting in the modulation of neurotransmitter release and neuronal excitability.
Data Presentation: Comparative Pharmacological Parameters
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and ABT-418 at various nAChR subtypes.
Table 1: Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | Receptor Subtype | Species | Ki (nM) | Reference(s) |
| This compound | α4β2 | Rat | 0.46 | [1][2][7] |
| α4β2 | Human | 1.2 | [1][2][7] | |
| α3β4* | PC12 cells | 19 | [7][8] | |
| ABT-418 | α4β2 (putative) | Rat | 3 | [6] |
| [3H]ABT-418 binding sites | Rat | 2.85 (KD) | [9] | |
| α4β2 | Human | 68.6 (major site) | [10] |
Note: The α3β4 notation indicates that other subunits may be present in the receptor complex in PC12 cells.*
Table 2: Functional Potency (EC50 / IC50) and Relative Efficacy
| Compound | Assay | Cell Line / Tissue | Receptor Subtype(s) | EC50 / IC50 (nM) | Relative Potency | Reference(s) |
| This compound | Inhibition of [3H]nicotine binding | Rat cerebral cortical membranes | α4β2 | - | ~17-fold > ABT-418 | [4] |
| Ion Flux (Sodium-22 influx) | PC12 cells | α3β4* | 180 | ~200-fold > ABT-418 | [4] | |
| Ion Flux (Sodium-22 influx) | TE671 cells | α1β1γδ | 2600 | ~30-fold > ABT-418 | [4] | |
| ABT-418 | Inhibition of [3H]cytisine binding | Rat brain | nAChR | 3 | - | [6] |
| [3H]-dopamine release | Rat striatal slices | nAChR | 380 | ~10-fold less potent than (-)-nicotine | [6] | |
| 86Rb+ flux | Mouse thalamic synaptosomes | nAChR | - | Equipotent with (-)-nicotine | [6] | |
| Cholinergic channel activation (Patch-clamp) | PC12 cells | nAChR | 209,000 | ~4-fold less potent than (-)-nicotine | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Protocol for Inhibition of [3H]nicotine or [3H]cytisine Binding:
-
Membrane Preparation: Cerebral cortical membranes from rats are prepared by homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]nicotine or [3H]cytisine) and varying concentrations of the unlabeled competitor drug (Epiboxidine or ABT-418). Non-specific binding is determined in the presence of a high concentration of a known nicotinic agonist, such as (-)-nicotine.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the compound, such as ion flux or neurotransmitter release.
Protocol for Ion Flux Assay (e.g., 22Na+ or 86Rb+ influx):
-
Cell Culture: Cells expressing the nAChR subtype of interest (e.g., PC12 cells for α3β4* or TE671 cells for α1β1γδ) are cultured to confluence in appropriate multi-well plates.
-
Loading: The cells are loaded with the radioactive ion (e.g., 22Na+ or 86Rb+).
-
Stimulation: The cells are then exposed to varying concentrations of the agonist (Epiboxidine or ABT-418) for a short period.
-
Termination and Lysis: The stimulation is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radioactive ions.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a gamma or beta counter.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Protocol for Neurotransmitter Release Assay (e.g., [3H]-dopamine release):
-
Tissue Preparation: Slices of a specific brain region (e.g., rat striatum) are prepared.
-
Loading: The slices are incubated with the radiolabeled neurotransmitter (e.g., [3H]-dopamine) to allow for its uptake.
-
Stimulation: The loaded slices are then superfused with a buffer containing varying concentrations of the agonist (Epiboxidine or ABT-418).
-
Fraction Collection: The superfusate is collected in fractions over time.
-
Quantification: The amount of radioactivity in each fraction is measured by liquid scintillation counting.
-
Data Analysis: The agonist-induced release of the neurotransmitter is calculated and the EC50 value is determined.
In Vivo and Clinical Studies
This compound
-
Analgesic Activity: In a hot-plate antinociceptive assay in mice, epiboxidine was found to be approximately 10-fold less potent than epibatidine.[4] However, it was also significantly less toxic.[4]
ABT-418
-
Cognitive Enhancement: ABT-418 has demonstrated cognitive-enhancing properties in animal models.[11][12]
-
ADHD Clinical Trial: A pilot clinical trial investigated the efficacy of transdermal ABT-418 (75 mg/day) for the treatment of adults with Attention Deficit Hyperactivity Disorder (ADHD).[13][14][15] The study was a double-blind, placebo-controlled, crossover trial.[13][14][15] Results indicated that a significantly higher proportion of subjects showed improvement while receiving ABT-418 compared to placebo.[13][14][15] The most common side effects were dizziness and nausea.[13][14][15]
Conclusion
This compound and ABT-418 are both potent nAChR agonists with distinct pharmacological profiles. Epiboxidine demonstrates higher potency than ABT-418 at α4β2 and α3β4* nAChR subtypes in in vitro assays.[4] While it shows promise as an analgesic, its toxicity, although lower than its parent compound epibatidine, remains a consideration.[4]
ABT-418, on the other hand, exhibits selectivity for central nAChRs and has been investigated for its cognitive-enhancing effects and potential in treating ADHD.[11][12][16] Clinical data suggests its potential efficacy in adults with ADHD, though with some side effects.[13][14][15]
The choice between these two compounds for research or therapeutic development will depend on the specific nAChR subtype of interest and the desired therapeutic outcome. Further research is necessary to fully elucidate their therapeutic potential and safety profiles.
References
- 1. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-418 - Wikipedia [en.wikipedia.org]
- 6. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselectivity of Epiboxidine at Nicotinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of epiboxidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, at different nAChR subtypes. The data presented herein is crucial for understanding the structure-activity relationships of epiboxidine and for the development of more selective and less toxic nAChR ligands for therapeutic applications.
Comparative Binding Affinity of Epiboxidine Enantiomers
Epiboxidine, an isoxazole (B147169) analog of epibatidine, has been a subject of interest due to its significant analgesic properties, mediated through its interaction with nAChRs. While the racemic form of epiboxidine has shown high affinity for several nAChR subtypes, the critical question for drug development often lies in the differential activity of its constituent enantiomers.
A key study by Dallanoce and colleagues in 2012 investigated the binding affinities of the (+)- and (-)-enantiomers of epiboxidine at the α4β2 and α7 neuronal nAChR subtypes.[1] Their findings revealed a negligible degree of enantioselectivity at both of these receptor subtypes.[1] This suggests that both the (+) and (-) forms of epiboxidine bind to these receptors with similar affinities.
The binding affinity of racemic (±)-epiboxidine has been determined at rat α4β2 and α7 nAChRs, providing a baseline for the potency of the compound. The data is summarized in the table below, along with the enantioselectivity ratios for the individual enantiomers at these subtypes.
| Compound | nAChR Subtype | Ki (nM) | Enantioselectivity Ratio ((+)/(-)) |
| (±)-Epiboxidine | α4β2 | 0.4[2] | ~25 |
| (±)-Epiboxidine | α7 | 6.0[2] | ~34 |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. Enantioselectivity ratio is the ratio of the Ki value of the less potent enantiomer to the more potent enantiomer.
Experimental Protocols
The determination of the binding affinities of epiboxidine enantiomers at nAChR subtypes is typically performed using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the binding affinity (Ki) of (+)-epiboxidine and (-)-epiboxidine for α4β2 and α7 nAChR subtypes.
Materials:
-
Receptor Source: Membranes from cells stably expressing human or rat α4β2 or α7 nAChR subtypes.
-
Radioligand: A high-affinity radiolabeled nAChR ligand, such as [3H]epibatidine or [3H]cytisine for α4β2 subtypes, and [125I]α-bungarotoxin or [3H]methyllycaconitine for α7 subtypes.
-
Test Compounds: (+)-epiboxidine and (-)-epiboxidine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist, such as nicotine (B1678760) or carbamoylcholine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the nAChR subtype of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing the receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Wells containing the receptor membranes, the radioligand, and varying concentrations of the test compounds ((+)-epiboxidine or (-)-epiboxidine).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition binding experiment is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value for each enantiomer is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
References
A Comparative Guide to the Analgesic Properties of Epiboxidine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic performance of Epiboxidine hydrochloride against other alternatives, supported by experimental data from various animal models. Epiboxidine, a partial agonist at α4β2 and α3β4 neural nicotinic acetylcholine (B1216132) receptors (nAChRs), has been developed as a less toxic analog of the potent analgesic alkaloid, epibatidine (B1211577). While direct quantitative data for this compound is limited, its analgesic potency is reported to be approximately one-tenth of that of epibatidine. This guide will therefore use data from its well-studied parent compound, epibatidine, as a primary reference for the nicotinic agonist class, alongside comparisons with the standard opioid analgesic, morphine, and another nicotinic agonist, ABT-594.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the effective doses (ED₅₀) or effective dose ranges of epibatidine, morphine, and ABT-594 in standard animal models of nociception. These values provide a quantitative basis for comparing their analgesic potency.
Table 1: Efficacy in Thermal Nociception Models (Hot-Plate Test)
The hot-plate test assesses the response to a constant thermal pain stimulus, primarily measuring supraspinally organized responses. The endpoint is the latency to a nocifensive behavior such as paw licking or jumping.
| Compound | Animal Model | Effective Dose (ED₅₀ or Range) | Route of Administration | Reference |
| (+)-Epibatidine | Mouse | ~1.5 µg/kg (ED₅₀) | Intraperitoneal (i.p.) | [1] |
| Morphine | Rat | 2.6 - 4.9 mg/kg (ED₅₀) | Subcutaneous (s.c.) | [2] |
| Morphine | Rat | 3.0 - 6.0 mg/kg (Minimum Effective Dose) | Subcutaneous (s.c.) | [3] |
| ABT-594 | Mouse / Rat | 0.04 - 0.12 mg/kg | Intraperitoneal (i.p.) | [4] |
Note: Epiboxidine is estimated to be ~10-fold less potent than epibatidine in the hot-plate assay.
Table 2: Efficacy in an Inflammatory Pain Model (Formalin Test)
The formalin test induces a biphasic pain response: an acute neurogenic phase (Phase 1) followed by a tonic inflammatory phase (Phase 2). It is considered a more clinically relevant model of persistent pain.
| Compound | Animal Model | Effective Dose (Phase 1) | Effective Dose (Phase 2) | Route of Administration | Reference |
| Epibatidine | Rat | Significant reduction at 1-5 µg/kg | Significant reduction at 1-5 µg/kg | Subcutaneous (s.c.) | [5] |
| Morphine | Mouse | 2.45 mg/kg (ED₅₀) | 3.52 mg/kg (ED₅₀) | Systemic | [6] |
| Morphine | Rat | Dose-dependent inhibition (1-6 mg/kg) | Dose-dependent inhibition (1-6 mg/kg) | Systemic | [7] |
| ABT-594 | Rat | Dose-dependent attenuation (0.01-0.3 mg/kg) | Dose-dependent attenuation (0.01-0.3 mg/kg) | Not Specified | [8] |
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway for analgesia.
Caption: General experimental workflow for validating analgesic properties in animal models.
Experimental Protocols
Detailed methodologies for two key experiments cited in this guide are provided below.
Hot-Plate Test Protocol
The hot-plate test is a widely used method for assessing the analgesic effects of drugs against acute thermal pain.[9][10]
-
Objective: To measure the latency of a pain response to a constant, controlled thermal stimulus applied to the animal's paws.
-
Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature, typically between 52-55°C.[2][11] A transparent acrylic cylinder is placed on the surface to keep the animal confined to the heated area.[12]
-
Animals: Mice or rats are commonly used.[9]
-
Procedure:
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.
-
Baseline Measurement: Each animal is placed individually on the hot-plate surface (e.g., set to 55 ± 1°C), and a timer is started.[13]
-
Observation: The observer records the time (latency) until the animal exhibits a nocifensive response, such as licking a hind paw, shaking a paw, or jumping.[14]
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond by this time, it is removed, and the cut-off time is recorded as its latency.[15]
-
Drug Administration: Animals are administered the test compound (e.g., Epiboxidine HCl), a positive control (e.g., morphine), or a vehicle via the desired route (e.g., intraperitoneal).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), the hot-plate test is repeated to determine the drug's effect on response latency.
-
-
Data Analysis: The primary endpoint is the latency to response. Data are often expressed as the percentage of maximum possible effect (%MPE). Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare treatment groups.
Formalin Test Protocol
The formalin test is a model of tonic, persistent pain that is valuable for screening analgesics because it involves both direct nociceptor activation and subsequent inflammatory processes.[16][17]
-
Objective: To quantify pain-related behaviors following the injection of a dilute formalin solution into a rodent's paw.
-
Apparatus: A transparent observation chamber with a mirror placed to allow an unobstructed view of the animal's paws.
-
Procedure:
-
Acclimatization: Animals are placed in the observation chamber for at least 30-60 minutes before injection to allow for acclimatization.[19]
-
Drug Administration: Animals are pre-treated with the test compound, positive control, or vehicle at a specified time before the formalin injection.
-
Formalin Injection: A small volume (e.g., 10-50 µL) of dilute formalin solution (e.g., 0.5-5%) is injected subcutaneously into the dorsal or plantar surface of one hind paw.[19][20][21]
-
Observation and Scoring: Immediately after injection, the animal is returned to the chamber, and pain-related behaviors are observed and quantified. The total time spent licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic): 0-5 minutes post-injection. This phase is caused by the direct chemical stimulation of nociceptors.[17][20]
-
Phase 2 (Tonic/Inflammatory): Approximately 15-40 minutes post-injection. This phase is associated with an inflammatory response and central sensitization in the spinal cord.[18][20][22]
-
-
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for each phase. The analgesic effect of a compound is determined by its ability to reduce the duration of these behaviors in one or both phases compared to the vehicle-treated group. Centrally acting analgesics like morphine typically inhibit both phases, whereas peripherally acting agents often inhibit only the second phase.[20]
References
- 1. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine: A Promising Natural Alkaloid in Health | MDPI [mdpi.com]
- 5. Antihyperalgesic activity of epibatidine in the formalin model of facial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of morphine on formalin-induced nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Hot-plate analgesia testing [bio-protocol.org]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 17. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 19. Pain behavior in the formalin test persists after ablation of the great majority of C-fiber nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. farm.ucl.ac.be [farm.ucl.ac.be]
- 22. meliordiscovery.com [meliordiscovery.com]
Cross-validation of Epiboxidine's activity in different neuronal cell lines.
A comprehensive guide for researchers and drug development professionals on the cross-validation of Epiboxidine's activity against other nicotinic acetylcholine (B1216132) receptor agonists in key neuronal cell lines.
This guide provides a detailed comparison of Epiboxidine, a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with its parent compound, Epibatidine, and another synthetic analog, ABT-418. The activity of these compounds is evaluated across different neuronal cell lines, offering valuable insights for researchers in neuroscience and drug discovery.
Executive Summary
Epiboxidine emerges as a compelling compound for nicotinic acetylcholine receptor research, demonstrating a distinct activity profile when compared to Epibatidine and ABT-418. While Epibatidine consistently exhibits the highest potency, its utility is hampered by significant toxicity. Epiboxidine presents a more favorable therapeutic window, retaining considerable potency with reduced toxicity. ABT-418, on the other hand, shows selectivity for specific nAChR subtypes but generally possesses lower potency than both Epiboxidine and Epibatidine. The data presented herein, derived from radioligand binding assays and functional assessments in various neuronal cell models, underscores the importance of cell line selection in characterizing the pharmacological profile of nAChR ligands.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of Epiboxidine and its comparators in different neuronal cell lines and receptor subtypes.
Table 1: Comparative Binding Affinity (Ki) of Nicotinic Acetylcholine Receptor Agonists
| Compound | Cell Line / Receptor Subtype | Receptor Target | Ki (nM) | Reference |
| Epiboxidine | Rat Cerebral Cortical Membranes | α4β2 | ~1.0 (10-fold less potent than Epibatidine) | [1] |
| Recombinant | α4β2 | Not explicitly found | ||
| Recombinant | α7 | Not explicitly found | ||
| Epibatidine | SH-SY5Y | α3 | 0.0006 | [2] |
| SH-SY5Y | α7 | 600 | [2] | |
| Rat Cerebral Cortical Membranes | α4β2 | High affinity | [3] | |
| ABT-418 | Rat Cerebral Cortical Membranes | α4β2 | ~17 (17-fold less potent than Epiboxidine) | [1] |
| M10 cells (transfected) | α4β2 | 68.6 (major site), 0.86 (minor site) | [4] |
Table 2: Comparative Functional Activity (EC50) of Nicotinic Acetylcholine Receptor Agonists
| Compound | Cell Line / System | Assay | Receptor Target | EC50 (nM) | Reference |
| Epiboxidine | PC12 cells | Ion Flux | α3β4(β5) | Nearly equipotent to Epibatidine | [1] |
| TE671 cells | Ion Flux | α1β1γδ | ~5-fold less potent than Epibatidine | [1] | |
| Epibatidine | IMR-32 cells | 86Rb+ Flux | nAChRs | 7 | [3] |
| Primary Hippocampal Neurons (Mouse) | Calcium Influx | nAChRs | 84.0 | [5] | |
| ABT-418 | Xenopus Oocytes | Electrophysiology | α4β2 | 6,000 | [6] |
| Xenopus Oocytes | Electrophysiology | α2β2 | 11,000 | [6] | |
| Xenopus Oocytes | Electrophysiology | α3β4 | 188,000 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a general procedure for determining the binding affinity of a test compound for nicotinic acetylcholine receptors in neuronal cell membranes.
1. Membrane Preparation:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound (e.g., Epiboxidine, Epibatidine, or ABT-418).
-
The reaction is carried out in a final volume of 250-500 µL in 96-well plates.
-
Incubation is typically performed at room temperature or 4°C for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[7]
Calcium Imaging Assay
This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to nAChR agonists.
1. Cell Preparation:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are plated on glass-bottom dishes or 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
After loading, the cells are washed with the buffer to remove excess dye.
2. Agonist Application:
-
The baseline fluorescence is recorded before the addition of the test compound.
-
The nAChR agonist (e.g., Epiboxidine) is added to the cells at various concentrations.
3. Fluorescence Measurement:
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
For Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
4. Data Analysis:
-
The change in fluorescence intensity or calcium concentration is plotted against the agonist concentration to generate a dose-response curve.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.[8]
Mandatory Visualization
Signaling Pathway of Nicotinic Acetylcholine Receptor Activation
Caption: Signaling pathway of nAChR activation by an agonist.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Compound Potency
Caption: General trend of potency and toxicity among the compared compounds.
References
- 1. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Distribution and Function of [125I]Epibatidine Binding Sites by Chronic Nicotine in Mouse Embryonic Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epiboxidine's Receptor Binding Kinetics with Other Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding kinetics of epiboxidine with other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, including its close structural analog epibatidine (B1211577), the smoking cessation aid varenicline, and the endogenous agonist nicotine (B1678760). The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of these compounds' interactions with various nAChR subtypes.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the equilibrium dissociation constants (Kᵢ) of epiboxidine and other selected nAChR agonists for various receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Compound | nAChR Subtype | Kᵢ (nM) | Species | Radioligand Used | Reference |
| Epiboxidine | α4β2 | 13.30 | Rat | [³H]Cytisine | [1] |
| α7 | 1.60 | Rat | [¹²⁵I]α-Bungarotoxin | [1] | |
| Epibatidine | α4β2 | ~0.02 - 0.043 | Rat | [³H]Nicotine / [³H]Cytisine | [2][3] |
| α3β4 | ~0.0006 (human) | Human/Chicken | [³H]Epibatidine | [4] | |
| α7 | ~20 - 230 | Rat/Chicken | [¹²⁵I]α-Bungarotoxin | [3][5] | |
| Varenicline | α4β2 | ~0.06 - 0.14 | Rat/Human | [³H]Epibatidine / [³H]Cytisine | |
| α3β4 | ~3.18 | Human | [³H]Epibatidine | ||
| α7 | ~322 | Human | [¹²⁵I]α-Bungarotoxin | ||
| Nicotine | α4β2 | ~1.0 - 1.5 | Rat | [³H]Epibatidine / [³H]Cytisine | [6] |
| α7 | ~1600 | Human | Not Specified |
Signaling Pathway and Experimental Workflow
To understand the context of these binding kinetics, it is essential to visualize the downstream signaling cascade following nAChR activation and the general workflow of the experimental assays used to determine these parameters.
The diagram above illustrates the canonical signaling pathway initiated by the binding of an agonist to a nicotinic acetylcholine receptor, leading to ion influx, membrane depolarization, and subsequent downstream cellular responses.
This flowchart outlines the key steps involved in a competitive radioligand binding assay, a common method for determining the binding affinity of a test compound.
Experimental Protocols
The binding kinetics data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol that encompasses the common methodologies cited in the referenced literature.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., epiboxidine) for specific nAChR subtypes.
Materials:
-
Receptor Source: Homogenized brain tissue from appropriate animal models (e.g., rat cerebral cortex for α4β2 nAChRs) or cell lines expressing specific nAChR subtypes (e.g., SH-SY5Y cells for α3-containing nAChRs).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]cytisine or [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test Compound: The unlabeled nAChR agonist to be tested (e.g., epiboxidine).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
The receptor source (tissue or cells) is homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For each data point, three sets of tubes are prepared:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding assay is used to generate a dose-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion
Epiboxidine demonstrates high affinity for both α4β2 and α7 nAChR subtypes, with a notable preference for the α7 subtype.[1] In comparison to its structural analog, epibatidine, epiboxidine generally exhibits a lower affinity for the α4β2 subtype.[2] Varenicline and nicotine also display a range of affinities across different nAChR subtypes, highlighting the diverse pharmacological profiles of these agonists. The provided experimental protocols offer a foundational understanding of the methods used to generate these critical binding data, which are indispensable for the rational design and development of novel nAChR-targeting therapeutics. Further research is warranted to elucidate the complete kinetic profile of epiboxidine, including its association and dissociation rates, to gain a more comprehensive understanding of its interaction with nAChRs.
References
- 1. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Epibatidine Analogues in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Epibatidine (B1211577), a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, has demonstrated potent analgesic properties, in some cases hundreds of times more powerful than morphine.[1][2][3][4] Its mechanism of action, targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) rather than opioid receptors, presents a promising alternative for pain management.[3][4] However, the clinical development of epibatidine has been hampered by a narrow therapeutic window and significant toxicity.[1][5] This has spurred the development of novel analogues designed to retain the analgesic efficacy of epibatidine while minimizing its adverse effects. This guide provides a comparative overview of promising epibatidine analogues, focusing on their receptor binding, functional activity, and performance in preclinical pain models.
Introduction to Epibatidine and its Analogues
Epibatidine exerts its analgesic effects primarily through the activation of α4β2 nAChRs in the central and peripheral nervous systems.[5][6][7] However, its lack of selectivity, particularly its activity at other nAChR subtypes such as the ganglionic α3β4 subtype, is associated with its toxic side effects, including hypertension, seizures, and respiratory paralysis.[3][7] Consequently, the primary goal in the development of epibatidine analogues is to enhance selectivity for the α4β2 subtype, thereby separating the desired analgesic effects from dose-limiting toxicity.[3][8]
This comparison focuses on several key analogues that have shown promise in preclinical studies: ABT-594 (Tebanicline), the RTI series (RTI-102, RTI-36, RTI-76), and the C-series (C-159, C-163, C-9515).
Comparative Data
The following tables summarize the quantitative data available for these novel epibatidine analogues, providing a basis for comparison of their binding affinity, functional potency, and in vivo efficacy.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities (Ki, nM)
| Compound | α4β2* | Reference(s) |
| RTI-102 | ~0.009 | [5] |
| RTI-36 | ~0.037 | [5] |
| RTI-76 | ~0.009 | [5] |
| A-366833 | 3.2 | [7] |
Note: The asterisk () indicates that the exact subunit composition beyond α4β2 may vary or include additional subunits.*
Table 2: In Vivo Analgesic Activity
| Compound | Animal Model | Test | Key Findings | Reference(s) |
| ABT-594 | Rat | Freund's Complete Adjuvant (Inflammatory Pain) | Dose-dependently reversed hyperalgesia.[9] | [9] |
| Rat | Partial Sciatic Nerve Ligation (Neuropathic Pain) | Dose-dependently reversed hyperalgesia.[9] | [9] | |
| Rat | Tail Flick Test (Acute Thermal Pain) | Increased tail flick latencies only at doses that also disrupted motor function.[9] | [9] | |
| RTI-102 | Rat | Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain) | Produced reversal of CCI-induced mechanical allodynia.[10] | [5][10] |
| RTI-36 | Rat | Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain) | Produced reversal of CCI-induced mechanical allodynia with higher potency than RTI-102 and RTI-76.[10] | [5][10] |
| RTI-76 | Rat | Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain) | Produced reversal of CCI-induced mechanical allodynia.[10] | [5][10] |
| C-9515 | Mouse | Formalin Test (Persistent Pain) | Attenuated formalin-induced nociceptive responses; most potent among the C-series tested.[11][12] | [11][12] |
| Rat | Chronic Constriction Injury (CCI) (Neuropathic Pain) | Potently inhibited CCI-induced neuropathic pain.[11][12] | [11][12] | |
| Cris-104 | Mouse | Diabetic Neuropathy Model | Reduced mechanical allodynia and thermal hyperalgesia without impairing locomotor activity.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the key experimental protocols used in the evaluation of these epibatidine analogues.
Radioligand Binding Assays
Objective: To determine the binding affinity of the analogues for specific nAChR subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 cells) stably expressing the human nAChR subtype of interest (e.g., α4β2).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound (the epibatidine analogue).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Pain Models
Objective: To model neuropathic pain.
General Protocol:
-
Animal Model: Adult male and female Sprague-Dawley rats are typically used.[5][10]
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test, where calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[5][10]
-
Drug Administration: The epibatidine analogues are administered (e.g., subcutaneously), and the paw withdrawal threshold is measured at various time points post-administration.[10]
-
Data Analysis: The reversal of mechanical allodynia is quantified and compared between different treatment groups.
Objective: To model persistent chemical-induced pain.
General Protocol:
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Drug Administration: The test compounds are administered prior to the formalin injection.
-
Data Analysis: The duration of nociceptive behaviors is compared between drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: nAChR Subtype Selectivity and Therapeutic Outcomes.
Caption: Preclinical Evaluation Workflow for Epibatidine Analogues.
Discussion and Future Perspectives
The development of novel epibatidine analogues has led to compounds with improved selectivity for the α4β2 nAChR subtype and, consequently, a better therapeutic index in preclinical models. ABT-594, for instance, demonstrated a clearer separation between its anti-hyperalgesic effects and motor impairment compared to epibatidine.[9] However, its clinical development was halted due to gastrointestinal side effects.[13] The RTI and C-series of compounds have also shown promising analgesic activity in models of neuropathic and persistent pain.[5][10][11][12]
Future research should continue to focus on optimizing the structure of epibatidine to enhance selectivity and reduce off-target effects. A deeper understanding of the specific nAChR subunit compositions involved in both analgesia and adverse events will be crucial for the rational design of next-generation analgesics. Furthermore, exploring the potential of these compounds for treating other neurological and psychiatric disorders where nAChR dysfunction is implicated remains a valuable avenue of investigation.[3] The continued exploration of epibatidine's unique chemical space holds significant promise for the development of novel, non-opioid pain therapeutics.[6]
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epibatidine - 594 - Molecule of the Month - September 2000 [chm.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epibatidine analogues as selective ligands for the alpha(x)beta2-containing subtypes of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of novel epibatidine analogs through activation of α4β2 nicotinic receptors [cdn.sciengine.com]
- 12. Antinociceptive effects of novel epibatidine analogs through activation of α4β2 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Varenicline and Epibatidine Hydrochloride at α4β2* Nicotinic Acetylcholine Receptors
An Objective Guide for Researchers and Drug Development Professionals
Varenicline (B1221332), a widely prescribed smoking cessation aid, and epibatidine (B1211577) hydrochloride, a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, both exhibit high affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the neurobiology of nicotine (B1678760) addiction. While both compounds target this receptor, their distinct pharmacological profiles as a partial agonist and a full agonist, respectively, lead to different physiological and therapeutic outcomes. This guide provides a comprehensive comparison of their performance at α4β2* nAChRs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their understanding and future drug development endeavors.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of varenicline and epibatidine at α4β2* nAChRs, collated from multiple studies. These values highlight the differences in binding affinity, potency, and efficacy between the two compounds.
| Parameter | Varenicline | Epibatidine Hydrochloride | Species/System | Reference |
| Binding Affinity (Ki) | ||||
| α4β2 | 0.11 ± 0.01 nM | ~0.04 nM (40 pM) | Mouse Cortex Membranes | [1] |
| α4β2 | 0.14 nM | Not Reported | Rat Striatal Sections | [2] |
| α4β2 | Not Reported | ~0.037 nM (for RTI-36, an analog) | In vitro | [3] |
| Potency (EC50) | ||||
| α4β2* Mediated [3H]Dopamine Release | 0.086 µM | Not Reported | Rat Striatal Synaptosomes | [2] |
| α4β2 nAChR Activation | Not Reported | Not Reported, but potent agonist | HEK Cells | [4] |
| Efficacy (% of Nicotine's Maximal Response) | ||||
| α4β2* Mediated [3H]Dopamine Release | 24% | High efficacy agonist | Rat Striatal Synaptosomes | [2] |
| α4β2 nAChR | Partial Agonist | Full Agonist | In vitro | [5][6] |
Experimental Methodologies
A thorough understanding of the experimental conditions is crucial for the interpretation of the presented data. Below are detailed protocols for the key assays used to characterize the interaction of varenicline and epibatidine with α4β2* nAChRs.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the α4β2* nAChR by a competitive, non-labeled compound (varenicline or epibatidine).
Materials:
-
Tissue homogenates from specific brain regions (e.g., cortex, striatum) rich in α4β2* nAChRs.[1]
-
Unlabeled ligands: Varenicline, epibatidine hydrochloride, nicotine, cytisine (B100878) (for determining non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.0 mM MgCl2, pH 7.0.[2]
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue from the region of interest in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, the radioligand ([125I]-epibatidine) at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (varenicline or epibatidine).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional properties (potency and efficacy) of a compound by recording the ion currents elicited by the activation of nAChRs expressed in Xenopus oocytes.
Objective: To characterize varenicline and epibatidine as partial and full agonists, respectively, by measuring the ion currents they evoke at α4β2 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α4 and β2 nAChR subunits.
-
Microinjection apparatus.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Perfusion system.
-
Recording solution (e.g., MOR-2 buffer: 115 mM NaCl, 2.5 mM KCl, 5 mM HEPES, 1 mM Na2HPO4, 0.2 mM CaCl2, 5 mM MgCl2, and 0.5 mM EGTA, pH 7.4).[7]
-
Agonists: Acetylcholine (ACh), varenicline, epibatidine hydrochloride.
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Manually defolliculate the oocytes and inject them with a mixture of cRNA encoding the α4 and β2 subunits of the nAChR.
-
Incubation: Incubate the injected oocytes for 3-4 days to allow for the expression of functional α4β2 nAChRs on the oocyte membrane.[7]
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl.[7] Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of the agonist (varenicline or epibatidine) to the oocyte using the perfusion system.
-
Current Measurement: Record the inward ion current evoked by the agonist at each concentration.
-
Data Analysis: Plot the peak current response as a function of the agonist concentration to generate a dose-response curve. The EC50 (potency) and the maximal current (efficacy) can be determined from this curve. The efficacy of varenicline and epibatidine is often expressed as a percentage of the maximal current evoked by a saturating concentration of the endogenous agonist, acetylcholine, or nicotine.
Signaling Pathway of α4β2 nAChR Activation*
The binding of agonists to the α4β2* nAChR, a ligand-gated ion channel, initiates a cascade of events, culminating in the release of neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway, which is central to the rewarding effects of nicotine.[8] Varenicline, as a partial agonist, elicits a submaximal response, thereby reducing withdrawal symptoms and the rewarding effects of nicotine. In contrast, epibatidine, a full agonist, produces a maximal response, similar to or greater than nicotine.
References
- 1. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 4. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contribution of α4β2 and non-α4β2 nicotinic acetylcholine receptors to the discriminative stimulus effects of nicotine and varenicline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Epiboxidine hydrochloride
Essential Safety and Handling Guide for Epiboxidine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent compound.
Hazard Assessment
This compound is a potent neurotoxin that acts as a partial agonist at neural nicotinic acetylcholine (B1216132) receptors[1]. Although it is reported to be less toxic than its analog, epibatidine, it is still considered too toxic for therapeutic use in humans and should be handled with extreme caution in a laboratory setting[1]. Due to its potential for high toxicity, it is prudent to treat this compound as a compound falling into a low Occupational Exposure Band (OEB), requiring stringent containment and personal protective measures.
For context, Occupational Exposure Bands (OEBs) are used to categorize chemicals based on their toxicological potency and the potential for adverse health effects.
| Occupational Exposure Band (OEB) | Exposure Range (μg/m³) | Compound Toxicity | Primary Protection Focus |
| OEB 4 | 1-10 | Potent | Equipment and material handling |
| OEB 3 | 10-100 | Slightly Toxic | Operator and PPE with a shift to equipment containment |
| OEB 2 | 100-1000 | Moderately Toxic | Operator and PPE |
| OEB 1 | 1000-5000 | Non-toxic | Operator and PPE |
Data adapted from Freund-Vector's Approach to Safely Processing Potent Compounds, 2023.[2]
Given the nature of this compound, it is recommended to handle it under conditions at or exceeding OEB 4.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling procedures, is essential.
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
-
Ventilation : All work with this compound, especially handling of the solid form, must be conducted in a well-ventilated area[3]. A certified chemical fume hood or a glove box is mandatory.
-
Containment : For procedures that may generate dust or aerosols, a containment system such as a glove box or a powder-containment balance enclosure should be used.
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to prevent accidental exposure. Many neurotoxic substances can be absorbed through the skin, making comprehensive PPE essential.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator for solids.[4] For solutions, a respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of the compound, a primary route of exposure for potent substances. |
| Body Protection | A disposable lab coat with tight-fitting cuffs. For larger quantities or higher-risk procedures, a disposable, fluid-resistant gown is recommended. | Prevents contamination of personal clothing and skin. |
Procedural Guidance
A step-by-step workflow ensures that all safety measures are correctly implemented.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the individual to fresh air immediately.
-
Ingestion : Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet if available, or at a minimum, the name of the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization : All waste contaminated with this compound should be treated as acute hazardous waste. This includes empty containers, disposable PPE, and any materials used for cleaning spills.
-
Collection :
-
Solid waste (gloves, wipes, etc.) should be placed in a clearly labeled, sealed plastic bag or container.
-
Liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.
-
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash[5][6]. To dispose of unused medicine that is not on the flush list, the FDA recommends mixing it with an unappealing substance like dirt or coffee grounds, placing it in a sealed container, and then throwing it in the trash[5]. However, given the potent nature of this compound, professional disposal is the safest option.
References
- 1. Epiboxidine - Wikipedia [en.wikipedia.org]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. echemi.com [echemi.com]
- 4. Epiboxidine 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
